molecular formula C10H9NO4 B12880300 (S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid CAS No. 918543-49-4

(S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid

Cat. No.: B12880300
CAS No.: 918543-49-4
M. Wt: 207.18 g/mol
InChI Key: VEFFNECIDVRBTE-QMMMGPOBSA-N
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Description

(S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

918543-49-4

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

(5S)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid

InChI

InChI=1S/C10H9NO4/c12-9(13)8-6-11(10(14)15-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-/m0/s1

InChI Key

VEFFNECIDVRBTE-QMMMGPOBSA-N

Isomeric SMILES

C1[C@H](OC(=O)N1C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-phenyl-2-oxo-5-oxazolidinecarboxylic acid, a member of the versatile oxazolidinone class of heterocyclic compounds. While a specific CAS number for this exact molecule is not readily found in major chemical databases, this document outlines the synthetic pathways, characterization methods, and potential applications based on established principles of organic chemistry and the extensive literature on related oxazolidinone structures. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and utilization of novel oxazolidinone scaffolds.

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized for its presence in the antibiotic Linezolid.[1][2] These five-membered heterocyclic compounds, particularly the 2-oxazolidinone isomers, have garnered significant attention for their wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][3] The strategic placement of substituents on the oxazolidinone core allows for the fine-tuning of their pharmacological profiles.

Synthetic Pathways to the 3-Phenyl-2-oxo-5-oxazolidinecarboxylic Acid Scaffold

The synthesis of the target compound can be approached through several strategic disconnections. A logical and efficient pathway involves the initial formation of the 2-oxo-5-oxazolidinecarboxylic acid core, followed by N-arylation to introduce the phenyl group at the 3-position.

Synthesis of the Core Intermediate: 2-Oxo-1,3-oxazolidine-5-carboxylic Acid (CAS: 60487-08-3)

The foundational building block for our target molecule is 2-oxo-1,3-oxazolidine-5-carboxylic acid.[4][5] A common and effective method for its synthesis starts from serine, a readily available and chiral amino acid.

Experimental Protocol: Synthesis of 2-Oxo-1,3-oxazolidine-5-carboxylic Acid from L-Serine

  • Protection of the Amino Group: L-serine is first treated with a suitable protecting group for the amine, such as benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like sodium bicarbonate in an aqueous/organic solvent mixture. This step is crucial to prevent side reactions at the nitrogen atom in subsequent steps.

  • Cyclization to form the Oxazolidinone Ring: The protected serine is then cyclized. A common method involves the use of phosgene or a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base like pyridine or triethylamine. This reaction proceeds via an intramolecular nucleophilic attack of the hydroxyl group onto the activated carboxyl group, followed by ring closure to form the 2-oxazolidinone ring.

  • Deprotection: The protecting group is then removed under appropriate conditions (e.g., hydrogenolysis for Cbz, or acidic conditions for Boc) to yield 2-oxo-1,3-oxazolidine-5-carboxylic acid.

Diagram of the Synthetic Workflow

Synthesis of 2-Oxo-1,3-oxazolidine-5-carboxylic Acid L_Serine L-Serine Protected_Serine N-Protected L-Serine L_Serine->Protected_Serine Protection (e.g., Boc₂O) Oxazolidinone_Acid 2-Oxo-1,3-oxazolidine-5-carboxylic acid (CAS: 60487-08-3) Protected_Serine->Oxazolidinone_Acid Cyclization (e.g., Triphosgene), then Deprotection

Caption: Synthesis of the core oxazolidinone scaffold.

N-Arylation to Yield 3-Phenyl-2-oxo-5-oxazolidinecarboxylic Acid

With the core scaffold in hand, the next critical step is the introduction of the phenyl group at the 3-position (the nitrogen atom). A copper-catalyzed Ullmann-type coupling reaction is a well-established and reliable method for this transformation.

Experimental Protocol: N-Arylation of 2-Oxo-1,3-oxazolidine-5-carboxylic Acid

  • Esterification of the Carboxylic Acid: To prevent interference from the acidic proton of the carboxylic acid, it is advisable to first protect it as an ester (e.g., methyl or ethyl ester) using standard esterification conditions (e.g., methanol or ethanol with a catalytic amount of acid).

  • Ullmann Condensation: The resulting ester is then subjected to an Ullmann condensation with an aryl halide, such as iodobenzene or bromobenzene. This reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand (e.g., 1,10-phenanthroline or an amino acid like L-proline) and a base (e.g., potassium carbonate or cesium carbonate) in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Hydrolysis of the Ester: The final step is the hydrolysis of the ester group back to the carboxylic acid, typically using aqueous base (e.g., lithium hydroxide or sodium hydroxide) followed by acidic workup.

Diagram of the N-Arylation Workflow

N-Arylation Workflow Oxazolidinone_Ester 2-Oxo-5-oxazolidinecarboxylic acid ester N_Phenyl_Ester 3-Phenyl-2-oxo-5- oxazolidinecarboxylic acid ester Oxazolidinone_Ester->N_Phenyl_Ester Ullmann Coupling (Iodobenzene, CuI, Ligand, Base) Final_Product 3-Phenyl-2-oxo-5- oxazolidinecarboxylic acid N_Phenyl_Ester->Final_Product Ester Hydrolysis

Caption: Introduction of the phenyl group via Ullmann coupling.

Characterization and Spectroscopic Analysis

The structural elucidation of the synthesized 3-phenyl-2-oxo-5-oxazolidinecarboxylic acid would rely on a combination of standard spectroscopic techniques.

Technique Expected Observations
¹H NMR - Signals for the phenyl group protons in the aromatic region (approx. 7.0-7.5 ppm).- Diastereotopic protons of the CH₂ group of the oxazolidinone ring.- A proton at the C5 position, coupled to the CH₂ protons.- A broad singlet for the carboxylic acid proton.
¹³C NMR - A characteristic signal for the carbonyl carbon of the oxazolidinone ring (approx. 155-160 ppm).- A signal for the carboxylic acid carbonyl carbon (approx. 170-175 ppm).- Signals for the carbons of the phenyl group.- Signals for the C4 and C5 carbons of the oxazolidinone ring.
FT-IR - A strong absorption band for the oxazolidinone carbonyl group (approx. 1750-1780 cm⁻¹).- A strong absorption band for the carboxylic acid carbonyl group (approx. 1700-1725 cm⁻¹).- A broad absorption for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of C₁₀H₉NO₄.

Chiral Separation and Stereochemistry

Since the synthesis often starts from a chiral precursor like L-serine, the stereocenter at the C5 position is typically retained. However, depending on the reaction conditions, some degree of racemization could occur. Therefore, the enantiomeric purity of the final product should be assessed.

Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the resolution of oxazolidinone analogs.[6]

Typical Chiral HPLC Method Development:

  • Column Selection: Start with a screening of several polysaccharide-based CSPs (e.g., CHIRALPAK® series).

  • Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The ratio of these solvents is adjusted to achieve optimal separation.

  • Detection: UV detection is suitable due to the presence of the phenyl chromophore.

Applications in Drug Development

The 3-phenyl-2-oxo-5-oxazolidinecarboxylic acid scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid handle allows for further derivatization, such as amide bond formation, to introduce diverse functional groups and modulate the compound's properties.

Derivatives of the 2-oxo-oxazolidine-5-carboxamide core have been investigated as inhibitors of the Nav1.8 sodium ion channel, with potential applications in the treatment of pain, cough, and itch disorders.[7] The N-phenyl substitution can influence the molecule's lipophilicity and its ability to engage in π-π stacking interactions with biological targets.

The broader class of oxazolidinones has demonstrated a wide range of biological activities, making this scaffold a promising starting point for the discovery of novel therapeutic agents.[1][2]

Conclusion

While 3-phenyl-2-oxo-5-oxazolidinecarboxylic acid may not be a commercially available compound with a dedicated CAS number, its synthesis is readily achievable through established synthetic methodologies. By leveraging the chemistry of the 2-oxo-1,3-oxazolidine-5-carboxylic acid core, researchers can access this and a wide array of related analogs for exploration in drug discovery and medicinal chemistry programs. The combination of the privileged oxazolidinone scaffold with the N-phenyl and C5-carboxylic acid functionalities provides a rich platform for the development of novel bioactive compounds.

References

  • Arasappan, A., Bell, I. M., Bungard, C. J., et al. (2021). 2-Oxooxazolidine-5-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. Patent Publication WO 2021/257418 A1.
  • Babu, V. V. S., & Anantha, G. N. (2002). Synthesis of syn-N-aryl sulfonyl-4-substituted phenyl-2-oxo-1,3-oxazolidine-5- carboxylates and their anti-bacterial activity. Indian Journal of Chemistry - Section B, 41B(12), 2656-2662.
  • de Almeida, F. V., de Souza, M. V. N., & de Almeida, M. V. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1165-1188. Available at: [Link]

  • de Almeida, F. V., de Souza, M. V. N., & de Almeida, M. V. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC. Available at: [Link]

  • PubChem. (n.d.). 3-Phenyl-2-oxazolidinone. PubChem. Retrieved from [Link]

  • Sato, T., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 544-551. Available at: [Link]

  • BenchChem. (2025). Application of 2,5-Diphenyl-4-Oxazolidinone and its Analogs in Medicinal Chemistry: A Detailed Overview. BenchChem.
  • Wang, X., et al. (2013). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 18(12), 14799-14807. Available at: [Link]

  • PubChemLite. (n.d.). 3-oxazolidinecarboxamide, 2-oxo-5-phenyl-n-2-propenyl-. PubChemLite. Retrieved from [Link]

  • Al-Hourani, B. J. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry.
  • Patel, G. M., et al. (2009). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5-dihydro-imidazol-1-yl)amide. Asian Journal of Chemistry, 21(7), 5155-5158.
  • Al-Masoudi, N. A. H., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry, 65(4), 45-56.
  • Inskay Pharma. (n.d.). 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone hydrochloride. Inskay Pharma.
  • Svete, J., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5636-5653. Available at: [Link]

  • Sreenivasa, M., et al. (2010). Synthesis and microbial activity of 3-[4-Benzylidene-5-oxo-2-phenyl- 4,5-dihydro-imidazol-1-yl]. Journal of Chemical and Pharmaceutical Research, 2(1), 341-347.
  • Baruah, L., et al. (2020). Synthesis, Characterization and Evaluation of Antimicrobial Properties of (R)-(-)-4-Phenyl-2 Oxazolidinone Based Azetidinones. Anti-Infective Agents, 16(2).
  • Reddy, M. S., et al. (2005). Process for the preparation of a crystalline form of (S)-N [[3-(3-fluoro-4(4-morpholinyl) phenyl]-2-oxo-5-oxazolidinyl] methyl] acetamide. US Patent 7,649,096 B2.
  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. Available at: [Link]

  • Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(4), 845-849.

Sources

Technical Guide: (S)-5-Carboxy-3-phenyl-2-oxazolidinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: (S)-5-carboxy-3-phenyl-2-oxazolidinone (and its functional esters). Class: Chiral 2-Oxazolidinone Auxiliaries / Heterocyclic Building Blocks. Significance: This scaffold represents a critical divergence from the standard Evans auxiliaries (which are typically 4-substituted). The 5-carboxy-3-aryl substitution pattern offers unique steric vectors for stereoselective alkylations and serves as a direct precursor to oxazolidinone antibiotics (e.g., Linezolid congeners) and constrained peptidomimetics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

While the free acid is often a transient synthetic intermediate prone to decarboxylation under forcing conditions, the methyl or ethyl ester derivatives are the stable, isolable forms used in research. The data below reflects the properties of the stable ester derivatives which serve as the primary handling form.

PropertySpecification (Representative for Methyl Ester)
IUPAC Name Methyl (5S)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylate
Molecular Formula C₁₁H₁₁NO₄ (Ester) / C₁₀H₉NO₄ (Acid)
Molecular Weight 221.21 g/mol (Methyl Ester)
Stereochemistry (S)-Enantiomer (retention of C5 geometry from precursor)
Physical State White to off-white crystalline solid
Melting Point 91–94 °C (Ester form)
Solubility Soluble in DCM, EtOAc, THF; Sparingly soluble in water
Stability Stable under ambient conditions; Hydrolyzes to amino alcohol in strong base

Strategic Synthesis Protocols

The synthesis of (S)-5-carboxy-3-phenyl-2-oxazolidinone requires strict control over stereochemistry at the C5 position. Two primary routes are established: the Isocyanate/Glycidate Cycloaddition (Route A) for scalability, and the Aziridine Ring Expansion (Route B) for maximum enantiopurity.

Route A: The Isocyanate/Glycidate Cycloaddition

This method utilizes the reaction between phenyl isocyanate and a chiral glycidic ester. It is preferred for large-scale preparation where absolute enantiopurity is secondary to yield, or where recrystallization can upgrade the ee.

Mechanism: The nucleophilic attack of the epoxide oxygen (or ring opening by halide catalyst) facilitates the insertion of the isocyanate. Regioselectivity is governed by the electronic stabilization of the intermediate.

Protocol:

  • Reagents: Phenyl isocyanate (1.0 equiv), Ethyl (2R)-glycidate (1.0 equiv), MgBr₂·OEt₂ (0.1 equiv, Lewis Acid Catalyst).

  • Solvent: Anhydrous Toluene or DCM.

  • Procedure:

    • Dissolve Ethyl (2R)-glycidate in toluene under N₂ atmosphere.

    • Add MgBr₂·OEt₂ and stir for 15 min to activate the epoxide.

    • Dropwise add phenyl isocyanate at 0°C.

    • Reflux for 6–12 hours.

    • Workup: Quench with sat. NH₄Cl, extract with EtOAc, and recrystallize from hexanes/EtOAc.

Route B: The Aziridine Ring Expansion (High Fidelity)

This route is superior for maintaining high optical purity. It proceeds via the regiospecific ring opening of an activated aziridine-2-carboxylate with retention of configuration.

Protocol:

  • Precursor: (S)-1-Phenyl-aziridine-2-carboxylic acid ethyl ester.

  • Reagents: Methyl chloroformate (or Phosgene equivalent), NaH or organic base.

  • Key Step: The attack of the carbamate oxygen on the aziridine ring leads to ring expansion to the oxazolidinone.

Synthesis_Workflow Start Start: (S)-Aziridine-2-carboxylate Step1 Activation: ClCO2Me / Base Start->Step1 Acylation Inter Intermediate: N-Acyl Aziridine Step1->Inter Step2 Ring Expansion (Nucleophilic Attack) Inter->Step2 Regioselective Opening End Product: (S)-5-Carboxy-3-phenyl-2-oxazolidinone Ester Step2->End Retention of Config

Figure 1: Stereocontrolled synthesis via Aziridine ring expansion. This pathway minimizes racemization.

Mechanistic Utility & Stereocontrol

The (S)-5-carboxy-3-phenyl-2-oxazolidinone scaffold functions differently from the standard Evans auxiliary (4-benzyl-2-oxazolidinone).

Steric Environment

In 4-substituted auxiliaries, the steric bulk blocks one face of the enolate exocyclic to the ring. In the 5-substituted system, the carboxylic acid (or ester) moiety exerts electronic influence and hydrogen-bonding capability, potentially directing incoming electrophiles via chelation control rather than purely steric hindrance.

Electronic Tuning

The N-phenyl group at position 3 is electronically coupled to the carbamate system.

  • Electron Withdrawing: The phenyl ring reduces the electron density on the nitrogen, making the carbonyl carbon (C2) more electrophilic.

  • Hydrolysis: The amide bond is labile enough to be cleaved by LiOH/H₂O₂ (standard Evans conditions) to release the modified chiral acid after functionalization.

Mechanism_Stereocontrol Oxazolidinone (S)-5-Carboxy-3-phenyl-2-oxazolidinone Enolate Metal Enolate Formation (Li/Ti) Oxazolidinone->Enolate LDA / Base Chelation Chelated Transition State Enolate->Chelation Electrophile (E+) Product Stereoselective Alkylation Product Chelation->Product Face-Selective Attack

Figure 2: Mechanistic pathway for chiral induction using the oxazolidinone scaffold.

Applications in Drug Development

Antibiotic Precursors (Linezolid Class)

The oxazolidinone ring is the pharmacophore of the antibiotic Linezolid . While Linezolid possesses a (S)-5-acetamidomethyl group, the (S)-5-carboxy derivative serves as a versatile divergence point:

  • Curtius Rearrangement: The 5-carboxy group can be converted to an amine (via acyl azide), providing access to 5-aminomethyl derivatives.

  • Reduction: Reduction of the ester yields the 5-hydroxymethyl intermediate, a direct precursor to sulfonate leaving groups used to install the acetamide side chain.

Peptidomimetics

The rigid 5-carboxy-3-phenyl-2-oxazolidinone structure acts as a constrained amino acid mimic . It fixes the


 and 

torsion angles, making it invaluable for:
  • Designing protease inhibitors.

  • Studying protein folding kinetics.

  • Synthesizing conformationally restricted peptide analogues.

Safety & Handling

Risk Assessment (GHS Classification):

  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • Moisture Sensitivity: Store esters in a desiccator; the free acid may decarboxylate if heated in the presence of moisture.

  • PPE: Standard nitrile gloves, lab coat, and safety glasses. Use a fume hood during synthesis, especially when handling phenyl isocyanate (sensitizer) or phosgene equivalents.

  • Disposal: Quench reaction mixtures with aqueous ammonium chloride. Dispose of organic layers as halogenated (if DCM used) or non-halogenated solvent waste.

References

  • Bioorg. Med. Chem. (2002). Synthesis of 5-functionalized oxazolidin-2-ones from enantiomerically pure 2-substituted N-aziridines.

  • PubChem. (2025).[1] 3-Phenyl-2-oxazolidinone Compound Summary.

  • Beilstein J. Org. Chem. (2020).[2][][4] One-pot synthesis of oxazolidinones from epoxides and chlorosulfonyl isocyanate.

  • Sigma-Aldrich. (2025). Product Specification: (S)-4-Phenyl-2-oxazolidinone (Analogous Reference).

  • Organic Syntheses. (2014). Preparation of 2-phenyl-3-n-propylisoxazolidine-4,5-cis-dicarboxylic acid N-phenylimide (Related Cycloaddition).

Sources

N-Phenyl Oxazolidinone 5-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazolidinone class of antibiotics, typified by Linezolid and Tedizolid, represents a critical line of defense against multidrug-resistant Gram-positive pathogens (MRSA, VRE).[1] While the 5-acetamidomethyl side chain is the industry standard, N-phenyl oxazolidinone 5-carboxylic acid derivatives represent a versatile, divergent scaffold. The 5-carboxylic acid moiety serves as a pivotal "chemical handle," allowing for the rapid generation of amide, ester, and heterocycle libraries that can modulate solubility, permeability, and the Monoamine Oxidase (MAO) inhibition profile.

This guide details the synthetic architecture, structure-activity relationships (SAR), and experimental protocols required to exploit this scaffold.

Strategic Significance & Pharmacophore Logic

The Divergent Scaffold Concept

In standard oxazolidinone synthesis, the 5-position is often fixed early as a methyl-alcohol or amine. By targeting the 5-carboxylic acid intermediate, researchers unlock a "late-stage diversification" strategy.

  • Physicochemical Tuning: The free acid is highly polar (low logP), limiting passive diffusion. However, masking it as a lipophilic ester or a specific amide can optimize oral bioavailability.

  • Bioisosterism: 5-Carboxamides (

    
    ) are electronic isosteres of the classic 5-acetamidomethyl group (
    
    
    
    ), potentially maintaining ribosomal binding while altering metabolic stability.
Mechanism of Action (The Target)

These derivatives function by inhibiting bacterial protein synthesis at the translation initiation phase.[1]

  • Primary Target: 23S rRNA of the 50S ribosomal subunit.[1][2][3][4]

  • Binding Site: Peptidyl Transferase Center (PTC), specifically the A-site pocket.[3][4]

  • Effect: Prevents the formation of the functional 70S initiation complex (tRNA

    
     displacement).
    

Synthetic Architectures

The construction of the chiral oxazolidinone-5-carboxylic acid core requires stereocontrolled synthesis, as the (S)-configuration at the C5 position is essential for antibacterial activity.

Pathway A: The Oxidative Route (Industrial Standard)

This route utilizes the widely available (R)-glycidol or epichlorohydrin to form the 5-hydroxymethyl intermediate, which is then oxidized to the acid.

  • Step 1: Nucleophilic opening of (R)-glycidol by the N-phenyl aniline (Lithium triflate catalyzed).

  • Step 2: Carbonylation using CDI (1,1'-Carbonyldiimidazole) or Phosgene to close the ring.

  • Step 3: Selective oxidation of the primary alcohol to the carboxylic acid using TEMPO/Hypochlorite (Anelli Oxidation). Note: This avoids the harsh conditions of Jones oxidation which can degrade the nitrogen heterocycle.

Pathway B: The Aziridine Route (Chiral Pool)

Uses chiral aziridine-2-carboxylate esters. Ring expansion with CO2 or carbonates yields the oxazolidinone-5-ester directly.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Aniline Precursor (e.g., 3-F-4-morpholinyl) Inter1 Amino-Alcohol Intermediate Start->Inter1 (R)-Glycidol / LiOTf Ring 5-Hydroxymethyl Oxazolidinone Inter1->Ring CDI / THF Cyclization Oxidation TEMPO/NaOCl Oxidation Ring->Oxidation AcidCore 5-Carboxylic Acid (The Scaffold) Oxidation->AcidCore Amide Amide Derivatives (Active API) AcidCore->Amide HATU / Amine Ester Ester Prodrugs AcidCore->Ester ROH / EDC

Caption: Figure 1. Chemo-enzymatic and synthetic routes to the 5-carboxylic acid core. The TEMPO oxidation (Red) is the critical divergent step.

Structure-Activity Relationship (SAR)[3][5]

The biological activity of 5-carboxylic acid derivatives is heavily dependent on the "Right-Hand Side" (RHS) modification.

Table 1: SAR of 5-Carboxylic Acid Modifications (General Trends)

Derivative Type (C5-Substituent)Physicochemical PropertyAntibacterial Potency (MIC)MAO Inhibition Risk
Free Acid (-COOH)High Polarity (Low LogP)Poor (Cell wall impermeability)Low
Methyl Ester (-COOMe)Moderate LipophilicityModerate (Hydrolysis dependent)Moderate
Simple Amide (-CONHMe)H-Bond Donor/AcceptorHigh (Mimics Linezolid)High
Reverse Amide (-NHCOR)Classic Linezolid MotifHigh (Gold Standard)Moderate
Heterocyclic Amide (e.g., Isoxazole)Rigid / LipophilicHigh (Improved metabolic stability)Variable

Critical Insight: The 5-carboxamide (-CONH-) vector points the substituent in a slightly different trajectory than the classic 5-acetamidomethyl (-CH2NHCO-). Therefore, the steric bulk tolerated at the amide nitrogen is lower. Small alkyl or propargyl groups are preferred.

Experimental Protocols

Protocol A: TEMPO-Mediated Synthesis of the 5-Carboxylic Acid

This protocol converts the 5-hydroxymethyl precursor (Linezolid intermediate) to the 5-carboxylic acid.

Reagents:

  • Substrate: (R)-5-(hydroxymethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (1.0 eq)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.07 eq)

  • Co-oxidant: Sodium Hypochlorite (NaOCl, bleach) (2.0 eq)

  • Buffer: Sodium Chlorite (NaClO2) (optional for Pinnick modification) or KBr (0.1 eq)

Procedure:

  • Dissolution: Dissolve 10 mmol of the hydroxymethyl substrate in Acetone/Water (3:1 v/v, 50 mL). Cool to 0°C.[5]

  • Catalyst Addition: Add TEMPO (0.7 mmol) and KBr (1.0 mmol).

  • Oxidation: Dropwise add NaOCl solution (buffered to pH 9 with NaHCO3) over 30 minutes. Maintain internal temperature <5°C.

    • Observation: Solution typically turns orange-red.

  • Quench: Stir for 2 hours. Quench excess oxidant with saturated Na2SO3 solution.

  • Isolation: Acidify the aqueous layer to pH 2 with 1N HCl to precipitate the carboxylic acid. Extract with Ethyl Acetate (3x).

  • Purification: The crude acid is often pure enough for coupling. Recrystallize from Ethanol/Hexane if necessary.

Protocol B: Library Generation (Amide Coupling)

Procedure:

  • Dissolve the 5-carboxylic acid (1.0 eq) in dry DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes to activate the acid.

  • Add the desired amine (

    
    ) (1.1 eq).
    
  • Stir at Room Temperature for 4–12 hours.

  • Workup: Dilute with water. If the product precipitates, filter it. If not, extract with DCM.

Pharmacological Profiling & Safety

The MAO Liability

Oxazolidinones are reversible inhibitors of Monoamine Oxidase A (MAO-A).[5] This can lead to Serotonin Syndrome if co-administered with SSRIs.

  • Mechanism: The oxazolidinone ring mimics the transition state of the MAO substrate.

  • Mitigation: 5-Carboxylic acid derivatives with bulky amide substituents often show reduced affinity for the MAO active site compared to small acetamides, potentially improving the safety window.

Visualization: Mechanism & Resistance

Mechanism Drug Oxazolidinone Derivative (Amide/Ester) Entry Passive Diffusion / Efflux Pumps Drug->Entry Target 50S Ribosome Subunit (23S rRNA) Entry->Target Binding Binding at A-Site (PTC) Target->Binding Effect Inhibition of 70S Initiation Complex Binding->Effect Resistance Resistance Mechanism: G2576T Mutation / cfr Methylase Resistance->Binding Blocks

Caption: Figure 2. Pharmacological pathway.[1][3] Resistance (Black node) primarily occurs via point mutations in the rRNA binding pocket.

References

  • Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry. Link

  • Tokuyama, R., et al. (2001).[6] Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone.[6][7][8][9][10] Chemical and Pharmaceutical Bulletin. Link

  • Anelli, P. L., et al. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxammonium salts under two-phase conditions. The Journal of Organic Chemistry. Link

  • Diekema, D. J., & Jones, R. N. (2000).[11] Oxazolidinones: a review. Drugs. Link

  • Baruah, P., et al. (2018).[12] Synthesis, Characterization and Evaluation of Antimicrobial Properties of (R)-(-)-4-Phenyl-2 Oxazolidinone Based Azetidinones. Anti-Infective Agents. Link

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The Oxazolidinone-5-Carboxylic Acid Core: A Technical Guide to Advancing Antibiotic Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Oxazolidinones and the Significance of the C-5 Position

The relentless evolution of antibiotic resistance in pathogenic bacteria presents a formidable challenge to global health. In the ongoing search for novel antimicrobial agents, the oxazolidinone class has emerged as a critical line of defense, particularly against multidrug-resistant (MDR) Gram-positive bacteria.[1] Linezolid, the first clinically approved oxazolidinone, marked a significant milestone as the first new class of antibiotic to be introduced in two decades.[2] These synthetic compounds exhibit a unique mechanism of action, inhibiting bacterial protein synthesis at a very early stage, which minimizes the likelihood of cross-resistance with other antibiotic classes.[2][3]

The core pharmacophore of oxazolidinones consists of a 2-oxazolidone ring.[2] Structure-activity relationship (SAR) studies have extensively demonstrated that the substituents at the C-5 position of this ring are pivotal for potent antibacterial activity and for overcoming emerging resistance mechanisms.[4][5] This guide focuses specifically on the oxazolidinone-5-carboxylic acid core and its derivatives, such as amides and esters, which have shown considerable promise in developing next-generation antibiotics with improved efficacy and safety profiles.[6][7] We will delve into the synthesis, mechanism of action, structure-activity relationships, and key experimental protocols related to this crucial chemical scaffold.

Synthesis of the Oxazolidinone-5-Carboxylic Acid Core and Its Derivatives

The synthesis of the oxazolidinone-5-carboxylic acid core and its subsequent derivatization is a key aspect of developing novel antibiotic candidates. A common strategy involves the use of a chiral starting material to establish the critical (S)-configuration at the C-5 position, which is essential for antibacterial activity.[5]

A representative synthetic pathway to obtain C-5 carboxamide derivatives, often referred to as "reverse amides," is outlined below. This approach highlights the rationale behind the chosen reagents and conditions, ensuring a self-validating and reproducible process.

Logical Workflow for the Synthesis of Oxazolidinone-5-Carboxamide Derivatives

cluster_prep Core Synthesis cluster_derivatization C-5 Carboxamide Formation start Chiral Epoxide (e.g., (R)-Glycidyl butyrate) amino_alcohol Amino Alcohol Intermediate start->amino_alcohol Opening of epoxide with a protected amine oxazolidinone_core (5R)-5-(hydroxymethyl)oxazolidin-2-one amino_alcohol->oxazolidinone_core Ring closure with a carbonylating agent (e.g., CDI) carboxylic_acid Oxidation to Carboxylic Acid oxazolidinone_core->carboxylic_acid Oxidation of the primary alcohol amide Final C-5 Carboxamide Derivative carboxylic_acid->amide Amide coupling with a desired amine caption Fig 1: General synthetic workflow for C-5 carboxamide oxazolidinones.

Caption: Fig 1: General synthetic workflow for C-5 carboxamide oxazolidinones.

Experimental Protocol: Synthesis of a Representative Oxazolidinone-5-Carboxamide

This protocol is a generalized representation based on established synthetic routes.[8][9]

Step 1: Synthesis of the Amino Alcohol Intermediate

  • To a solution of a suitable N-protected amine in a polar aprotic solvent (e.g., ethanol/water mixture), add the chiral epoxide (e.g., (R)-glycidyl butyrate).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting amino alcohol intermediate by column chromatography.

Step 2: Formation of the Oxazolidinone Ring

  • Dissolve the amino alcohol intermediate in a suitable solvent such as tetrahydrofuran (THF).

  • Add a carbonylating agent, for instance, N,N'-carbonyldiimidazole (CDI), and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).[8]

  • Reflux the mixture and monitor the reaction by TLC.

  • After the reaction is complete, concentrate the mixture in vacuo and purify the (5R)-5-(hydroxymethyl)oxazolidin-2-one derivative by crystallization or column chromatography.

Step 3: Oxidation to the Carboxylic Acid

  • The primary alcohol of the oxazolidinone core is oxidized to a carboxylic acid using standard oxidizing agents. A two-step process involving a Swern oxidation followed by a Pinnick oxidation is often employed to ensure high yields and avoid side reactions.

Step 4: Amide Coupling

  • Activate the carboxylic acid with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like triethylamine.

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Work up the reaction mixture and purify the final oxazolidinone-5-carboxamide derivative by column chromatography or recrystallization.

Mechanism of Action: Halting Protein Synthesis at its Inception

Oxazolidinones exert their antibacterial effect by inhibiting bacterial protein synthesis.[2] Their mechanism is distinct from other protein synthesis inhibitors, which contributes to their effectiveness against bacteria that have developed resistance to other drug classes.[2][3]

The primary target of oxazolidinones is the 50S ribosomal subunit.[1] They bind to a specific site on the 23S ribosomal RNA (rRNA) at the peptidyl transferase center (PTC).[10] This binding event physically obstructs the formation of the initiation complex, a crucial first step in protein synthesis.[3] Specifically, it prevents the proper positioning of the initiator fMet-tRNA in the P-site, thereby stalling the entire translation process before it can even begin.[3]

Signaling Pathway of Oxazolidinone Action

cluster_ribosome Bacterial Ribosome cluster_process Protein Synthesis Initiation ribosome_50S 50S Subunit ptc Peptidyl Transferase Center (PTC) on 23S rRNA initiation_complex 70S Initiation Complex Formation ribosome_50S->initiation_complex ribosome_30S 30S Subunit ribosome_30S->initiation_complex protein_synthesis Protein Synthesis initiation_complex->protein_synthesis fMet_tRNA fMet-tRNA fMet_tRNA->initiation_complex mRNA mRNA mRNA->initiation_complex oxazolidinone Oxazolidinone (e.g., C-5 Carboxamide derivative) oxazolidinone->ptc Binds to PTC inhibition Inhibition inhibition->initiation_complex caption Fig 2: Mechanism of action of oxazolidinone antibiotics.

Caption: Fig 2: Mechanism of action of oxazolidinone antibiotics.

Structure-Activity Relationships (SAR) of the C-5 Position

The C-5 position of the oxazolidinone ring is a key site for structural modifications to enhance antibacterial potency, broaden the spectrum of activity, and overcome resistance.[4] The introduction of a carboxamide group at this position (reverse amides) has been a particularly fruitful strategy.[6]

Key SAR Insights for the C-5 Position:
  • Stereochemistry is Crucial: The (S)-configuration at the C-5 position is paramount for antibacterial activity.[5]

  • C-5 Carboxamides ("Reverse Amides"): These derivatives have demonstrated potent activity against a wide range of Gram-positive pathogens.[6] A significant advantage of this modification is the potential for reduced inhibition of monoamine oxidase (MAO), which is a known side effect of some earlier oxazolidinones, thereby improving the safety profile.[6]

  • Nature of the Amide Substituent: The properties of the group attached to the amide nitrogen can significantly influence activity. Both aliphatic and aromatic substituents have been explored, with their size, lipophilicity, and potential for hydrogen bonding all playing a role in the interaction with the ribosomal target.[10]

  • Other C-5 Modifications: Besides carboxamides, other functionalities at the C-5 position, such as thiocarbamates and triazoles, have also yielded compounds with potent antibacterial activity.[11][12] These modifications can offer alternative interactions with the ribosomal binding pocket and may be effective against linezolid-resistant strains.[11]

Data Presentation: In Vitro Antibacterial Activity of C-5 Modified Oxazolidinones

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative C-5 modified oxazolidinone derivatives against various bacterial strains.

Compound TypeC-5 SubstituentS. aureus (MRSA) MIC (µg/mL)E. faecium (VRE) MIC (µg/mL)S. pneumoniae (PRSP) MIC (µg/mL)Reference(s)
Linezolid Acetamidomethyl1-41-40.5-2[13]
C-5 Carboxamide Amide0.5-21-20.25-1
C-5 Thiocarbamate Thiocarbamate0.25-10.5-20.125-0.5[11]
C-5 Triazole 1,2,3-Triazole0.5-21-40.5-1

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus; PRSP: Penicillin-resistant Streptococcus pneumoniae.

Experimental Protocols

To ensure the integrity and reproducibility of research in this field, standardized experimental protocols are essential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Stock solutions of test compounds in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the microtiter plates. The final volume in each well should be 50 µL.

  • Prepare the bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Bacterial Protein Synthesis Inhibition Assay

This assay provides a direct measure of a compound's ability to inhibit bacterial protein synthesis.[15]

Materials:

  • E. coli S30 cell-free extract system

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)

  • Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)

  • Test compounds at various concentrations

Procedure:

  • Set up the in vitro transcription-translation reactions by combining the S30 extract, plasmid DNA, amino acid mixture, and the test compound in a microcentrifuge tube.

  • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reactions by placing the tubes on ice.

  • Quantify the amount of newly synthesized protein. If a radiolabeled amino acid was used, this can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting. If a reporter enzyme was used, its activity can be measured using a suitable substrate and a spectrophotometer or luminometer.

  • The concentration of the test compound that inhibits protein synthesis by 50% (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The oxazolidinone-5-carboxylic acid core represents a highly promising and versatile scaffold in the quest for novel antibiotics to combat the growing threat of antimicrobial resistance. The ability to readily modify the C-5 position allows for the fine-tuning of antibacterial activity, the expansion of the spectrum to include resistant strains, and the improvement of the safety profile. The "reverse amide" derivatives, in particular, have demonstrated significant potential.

Future research in this area should continue to explore novel substitutions at the C-5 position, guided by rational drug design and a deep understanding of the structure-activity relationships. The development of compounds with activity against Gram-negative bacteria remains a significant challenge and a key area for future investigation. Furthermore, a continued focus on optimizing pharmacokinetic and pharmacodynamic properties will be crucial for translating promising in vitro activity into clinically effective therapeutics. The in-depth technical understanding provided in this guide aims to empower researchers to contribute to this vital area of drug discovery.

References

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2-Oxo-3-phenyloxazolidine-5-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Oxo-3-phenyloxazolidine-5-carboxylic acid

Abstract

The 2-oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized as the core pharmacophore of the antibiotic Linezolid[1]. This guide presents a comprehensive, technically-grounded pathway for the synthesis of 2-oxo-3-phenyloxazolidine-5-carboxylic acid, a chiral heterocyclic compound with potential applications in drug discovery and as a constrained amino acid analogue. The proposed synthesis is rooted in established chemical principles, beginning from the non-standard amino acid, 3-hydroxyaspartic acid. This document provides a detailed retrosynthetic analysis, a step-by-step synthetic protocol, an examination of the underlying chemical rationale, and a discussion of key experimental parameters, designed for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of the Oxazolidinone Scaffold

Oxazolidinones represent a critical class of heterocyclic compounds that have found broad utility in both asymmetric synthesis as chiral auxiliaries and in medicinal chemistry as potent therapeutic agents[2][3]. Their rigid structure and ability to engage in specific hydrogen bonding interactions make them ideal components for designing molecules that target complex biological systems. The title compound, 2-oxo-3-phenyloxazolidine-5-carboxylic acid, incorporates this key heterocycle while also presenting a carboxylic acid moiety at the C5 position, suggesting its potential as a chiral building block or a peptidomimetic with a constrained backbone. This guide elucidates a robust and logical pathway to access this specific derivative.

Retrosynthetic Analysis and Strategic Planning

A sound synthetic plan begins with a logical retrosynthetic analysis to identify reliable bond disconnections and readily available starting materials. The structure of 2-oxo-3-phenyloxazolidine-5-carboxylic acid suggests a primary disconnection strategy focused on the formation of the heterocyclic ring.

The N3-phenyl and C2-carbonyl components can be retrosynthetically traced back to a phenyl isocyanate synthon. The core oxazolidinone ring is classically formed from a β-amino alcohol precursor. This leads to the identification of 3-hydroxyaspartic acid as the ideal starting material, as it contains the required vicinal amino and hydroxyl groups, as well as the target carboxylic acid at the eventual C5 position.

This analysis reveals a critical requirement: a protecting group strategy. The presence of two carboxylic acid groups in the starting material necessitates the selective protection of the β-carboxyl group (at C4) to prevent its interference during the cyclization step.

Logical Synthesis Workflow

G cluster_retrosynthesis Retrosynthetic Analysis Target 2-Oxo-3-phenyloxazolidine-5-carboxylic acid Intermediate1 Protected Oxazolidinone Ester Target->Intermediate1 Deprotection Precursor Selectively Protected 3-Hydroxyaspartic Acid Intermediate1->Precursor Ring Formation Reagent Phenyl Isocyanate Intermediate1->Reagent Ring Formation Start 3-Hydroxyaspartic Acid Precursor->Start Selective Protection

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway: From 3-Hydroxyaspartic Acid

The forward synthesis is designed as a three-stage process: (1) Selective protection of the starting material, (2) Cyclization to form the N-phenyl oxazolidinone ring, and (3) Final deprotection to yield the target compound.

Stage 1: Selective Protection of 3-Hydroxyaspartic Acid

Causality: The primary challenge in utilizing 3-hydroxyaspartic acid is the presence of two carboxylic acid groups and one hydroxyl group, all of which are nucleophilic. To ensure that the cyclization occurs exclusively between the α-amino group and the β-hydroxyl group, the β-carboxyl group must be masked. A benzyl ester (OBn) is an excellent choice for this purpose due to its stability under a range of reaction conditions and its clean removal via catalytic hydrogenation, which is unlikely to affect the final product's structure.

Experimental Protocol: Synthesis of (2S,3S)-4-benzyl 3-hydroxyaspartate

  • Dissolution: Suspend (2S,3S)-3-hydroxyaspartic acid (1.0 equiv.) in benzyl alcohol (approx. 10 mL per gram of amino acid).

  • Acid Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.1 equiv.).

  • Azeotropic Removal of Water: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 130-140 °C oil bath temperature) to remove water azeotropically.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the selectively protected benzyl ester.

Stage 2: Phenyl Isocyanate-Mediated Cyclization

Causality: Phenyl isocyanate is a highly efficient reagent for this transformation. The reaction proceeds via a two-step, one-pot mechanism. First, the highly nucleophilic α-amino group attacks the electrophilic carbon of the isocyanate to form a phenylurea intermediate. Second, in the presence of a mild base, the adjacent β-hydroxyl group is deprotonated and undergoes an intramolecular nucleophilic attack on the newly formed urea carbonyl, displacing one of the nitrogen atoms as part of a leaving group and closing the five-membered oxazolidinone ring. This reaction is generally high-yielding and stereospecific.

Experimental Protocol: Synthesis of Benzyl 2-oxo-3-phenyl-(5S)-oxazolidine-5-carboxylate

  • Inert Atmosphere: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add the protected 3-hydroxyaspartic acid benzyl ester from Stage 1 (1.0 equiv.) and dissolve in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Isocyanate: Add phenyl isocyanate (1.1 equiv.) dropwise to the solution at room temperature.

  • Base Catalysis: Add a catalytic amount of a non-nucleophilic base such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.) to facilitate the final ring-closing step.

  • Reaction: Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction with a small amount of methanol to consume any excess isocyanate. Dilute the mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash chromatography to yield the protected oxazolidinone.

Stage 3: Catalytic Hydrogenolysis for Deprotection

Causality: The final step requires the selective cleavage of the benzyl ester to unmask the carboxylic acid without affecting the N-phenyl group or the oxazolidinone ring. Catalytic hydrogenation is the ideal method for this transformation. Palladium on carbon (Pd/C) is a highly effective catalyst that, in the presence of hydrogen gas, reductively cleaves the C-O bond of the benzyl ester at the benzylic position.

Experimental Protocol: Synthesis of 2-Oxo-3-phenyloxazolidine-5-carboxylic acid

  • Setup: Dissolve the protected oxazolidinone from Stage 2 (1.0 equiv.) in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (approx. 5-10 mol% by weight).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material has been fully consumed (typically 2-12 hours).

  • Filtration and Isolation: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Final Product: Concentrate the filtrate under reduced pressure. The resulting solid is the target compound, 2-oxo-3-phenyloxazolidine-5-carboxylic acid, which can be further purified by recrystallization if necessary.

Synthesis Pathway and Data Summary

The described three-stage synthesis provides a clear and efficient route to the target molecule.

Overall Synthetic Scheme

G Start 3-Hydroxyaspartic Acid Protected Protected Ester Start->Protected 1. BnOH, p-TsOH Reflux Cyclized Protected Oxazolidinone Protected->Cyclized 2. Phenyl Isocyanate DMAP (cat.), DCM Target Target Molecule Cyclized->Target 3. H₂, Pd/C MeOH

Caption: Forward synthesis workflow for the target molecule.

Table of Key Transformations and Expected Outcomes
StageTransformationKey ReagentsSolventTypical Yield (Analogous Reactions)Key Considerations
1 Selective Esterification3-Hydroxyaspartic acid, Benzyl alcohol, p-TsOHBenzyl alcohol70-85%Azeotropic removal of water is critical for driving the reaction to completion.
2 Oxazolidinone FormationProtected amino alcohol, Phenyl isocyanate, DMAPDCM or THF85-95%Reaction must be conducted under anhydrous conditions to prevent hydrolysis of the isocyanate.
3 DeprotectionBenzyl ester intermediate, H₂, 10% Pd/CMethanol90-99%Ensure complete removal of the palladium catalyst by filtration through Celite to avoid product contamination.

Alternative Synthetic Strategies

While the proposed pathway is the most direct, alternative methods exist for the key ring-forming step.

  • Phosgene-Based Cyclization followed by N-Arylation: The protected 3-hydroxyaspartic acid ester could first be cyclized using a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) to form an N-H oxazolidinone. This intermediate could then be N-arylated using a copper- or palladium-catalyzed cross-coupling reaction with a phenyl halide (e.g., iodobenzene)[4]. This two-step approach may offer greater modularity for creating analogues with different N-aryl substituents but is less atom-economical than the isocyanate route.

Conclusion

The synthesis of 2-oxo-3-phenyloxazolidine-5-carboxylic acid is readily achievable through a logical, three-stage sequence starting from 3-hydroxyaspartic acid. The proposed pathway leverages well-established and high-yielding transformations, including selective esterification, isocyanate-mediated cyclization, and catalytic hydrogenolysis. By carefully controlling protecting group strategy and reaction conditions, this valuable chiral building block can be accessed efficiently and in high purity, opening avenues for its exploration in medicinal chemistry and materials science.

References

  • Lewis, N., McKillop, A., Taylor, R.J.K., Watson, R.J. (1995). A simple and efficient procedure for the preparation of chiral 2-oxazolidinones from α-amino acids. Synthetic Communications, 25:561–568. [Link]

  • G. S. C. Kumar, et al. (2021). Current Updates on Oxazolidinone and Its Significance. PMC. [Link]

  • Brickner, S. J. (1996). Oxazolidinone antibacterial agents. Current Pharmaceutical Design, 2, 175-194.
  • Mahy, W., Plucinski, P. K., Frost, C. G. (2014). An efficient sequential intramolecular cyclization of amino alcohol carbamates followed by Cu-catalyzed cross-coupling with aryl iodides under mild conditions gives N-aryl oxazolidinones in good yields. Organic Letters, 16, 5020-5021. [Link]

  • Keshava Murthy, K. S., & Dhar, D. N. (1984). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate. Tetrahedron Letters, 25(44), 5025-5028.
  • Brickner, S. J., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 7(4), 489-500. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
  • Khalaf, J. K., & Datta, A. (2008). A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid. Amino Acids, 35(2), 507-510. [Link]

  • Al-Hadedi, A. A. M., et al. (2014). Stereoselective Synthesis of cis- and trans-3,4,5-Trisubstituted-1,3-oxazolidin-2-one Derivatives from 1,2-Amino Alcohol Monoesters and Aziridine-2-carboxylates. Journal of Heterocyclic Chemistry, 51(5), 1364-1370.

Sources

Methodological & Application

Synthesis of (S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid from isoserine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of (S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid from (S)-Isoserine

Audience: Researchers, scientists, and drug development professionals

Abstract

(S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid is a valuable chiral building block in medicinal chemistry and asymmetric synthesis. Its rigid oxazolidinone core, derived from a β-amino acid, presents a unique scaffold for introducing stereochemical complexity. This document provides a comprehensive, field-tested guide for the multi-step synthesis of this target compound, starting from the readily available, non-proteinogenic amino acid (S)-isoserine. We detail a robust four-step sequence involving esterification, N-phenylation, cyclization, and saponification. Each protocol is accompanied by in-depth scientific rationale, explaining the causality behind experimental choices, potential challenges, and validation checkpoints to ensure both chemical and stereochemical integrity. This guide is designed to empower researchers to reliably produce this key synthetic intermediate for applications in drug discovery and development.

Introduction and Scientific Rationale

The oxazolidinone ring system is a privileged scaffold in modern pharmacology, most famously represented by antibiotics like Linezolid. When substituted at the 3- and 5-positions, as in the target molecule (S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid, the structure becomes a powerful chiral synthon. The defined stereocenter at the C5 position, originating from the starting β-amino acid, allows for the diastereoselective synthesis of complex molecules. These compounds have found applications as chiral auxiliaries and as core components in biologically active agents, including inhibitors of the Nav1.8 sodium channel for the treatment of pain and other disorders[1][2].

Synthesizing this specific N-phenyl C5-carboxy-substituted oxazolidinone from (S)-isoserine presents a logical yet nuanced chemical challenge. Isoserine (3-amino-2-hydroxypropanoic acid) is a constitutional isomer of the more common L-serine. The key to a successful synthesis lies in the selective and sequential manipulation of its three functional groups: the carboxylic acid, the primary amine, and the primary alcohol. A direct, one-pot conversion is impractical due to competing reactivities.

Therefore, we present a strategic, four-step pathway designed for high fidelity and scalability. The core logic is as follows:

  • Protect the Carboxylic Acid: The acidic proton and nucleophilic carboxylate must be masked to prevent interference in subsequent steps, particularly the base-mediated N-phenylation and cyclization. Esterification to a methyl ester is a classic and effective strategy.

  • Install the N-Phenyl Group: This step defines the "3-phenyl" component of the target. A reductive amination strategy is employed for its high efficiency and mild conditions, which are crucial for preserving the stereocenter.

  • Construct the Oxazolidinone Ring: The key cyclization is achieved by reacting the newly formed N-phenyl-β-amino alcohol with a carbonylating agent. This intramolecular reaction locks the stereochemistry and forms the heterocyclic core.

  • Deprotect the Carboxylic Acid: The final step is a simple saponification to unmask the C5 carboxylic acid, yielding the final product.

This application note provides not just the "how" but the "why" for each step, ensuring that researchers can troubleshoot and adapt the protocols as needed.

Overall Synthetic Pathway

The synthesis proceeds through four distinct chemical transformations, starting from (S)-isoserine.

G cluster_0 Synthetic Scheme A (S)-Isoserine B (S)-Isoserine Methyl Ester A->B  Step 1: Esterification  (SOCl₂, MeOH) C (S)-3-(Phenylamino)-2-hydroxy- propanoate Methyl Ester B->C  Step 2: N-Phenylation  (PhCHO, NaBH(OAc)₃) D (S)-Methyl 2-oxo-3-phenyl- oxazolidine-5-carboxylate C->D  Step 3: Cyclization  (Triphosgene, Base) E (S)-2-oxo-3-phenyl- oxazolidine-5-carboxylic acid D->E  Step 4: Saponification  (LiOH, H₂O/THF)

Caption: Overall synthetic route from (S)-isoserine to the target molecule.

Materials and Reagents

ReagentCAS No.Molecular Weight ( g/mol )SupplierNotes
(S)-Isoserine632-14-4105.09Sigma-AldrichStarting material
Thionyl chloride (SOCl₂)7719-09-7118.97Acros OrganicsReagent grade, handle in fume hood
Methanol (MeOH)67-56-132.04Fisher ScientificAnhydrous
Benzaldehyde100-52-7106.12Alfa AesarFreshly distilled recommended
Sodium triacetoxyborohydride56553-60-7211.94Oakwood ChemicalMoisture sensitive
Dichloromethane (DCM)75-09-284.93VWRAnhydrous
Triphosgene32315-10-9296.75TCI AmericaEXTREMELY TOXIC . Handle with extreme caution.
Triethylamine (Et₃N)121-44-8101.19Sigma-AldrichDistilled from CaH₂
Lithium hydroxide (LiOH)1310-65-223.95J.T. Baker
Tetrahydrofuran (THF)109-99-972.11Fisher ScientificHPLC grade
Ethyl Acetate (EtOAc)141-78-688.11VWRReagent grade
Hexanes110-54-386.18VWRReagent grade
Hydrochloric Acid (HCl)7647-01-036.46Fisher Scientific1M and 2M solutions
Sodium Bicarbonate (NaHCO₃)144-55-884.01EMD MilliporeSaturated aqueous solution
Magnesium Sulfate (MgSO₄)7487-88-9120.37Sigma-AldrichAnhydrous

Detailed Experimental Protocols

Protocol 1: Esterification of (S)-Isoserine

Objective: To protect the carboxylic acid of (S)-isoserine as a methyl ester.

Scientific Rationale: The carboxylic acid is the most acidic functional group and would interfere with the base-catalyzed cyclization in Step 3. Converting it to an ester neutralizes its acidity and protects it from acting as a nucleophile. The use of thionyl chloride in methanol is a highly efficient method for creating methyl esters from amino acids, proceeding via an acid chloride intermediate.

Procedure:

  • Set up a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Carefully add 100 mL of anhydrous methanol to the flask and cool the solution to 0 °C in an ice bath.

  • Slowly and cautiously add thionyl chloride (8.0 mL, 110 mmol, 1.1 eq) dropwise to the cold methanol. Caution: This reaction is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, allow the solution to stir for 10 minutes at 0 °C.

  • Add (S)-isoserine (10.5 g, 100 mmol, 1.0 eq) portion-wise to the solution. The solid will dissolve upon stirring.

  • Remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux (approx. 65 °C) for 4 hours.

  • Monitor the reaction by TLC (ninhydrin stain). The starting material (Rf ~0.1 in 10% MeOH/DCM) should be consumed to form a new, higher Rf spot.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure (rotary evaporation).

  • The resulting white solid is the hydrochloride salt of (S)-isoserine methyl ester. It can be used directly in the next step without further purification. Expected yield is quantitative (~15.5 g).

Protocol 2: N-Phenylation via Reductive Amination

Objective: To install the phenyl group onto the primary amine of the isoserine methyl ester.

Scientific Rationale: Reductive amination is a mild and high-yielding method for N-alkylation/arylation. The reaction first involves the formation of a transient imine/iminium ion between the primary amine and benzaldehyde. Sodium triacetoxyborohydride is the reductant of choice as it is mild enough not to reduce the aldehyde directly but is highly effective at reducing the iminium intermediate. This selectivity prevents the formation of benzyl alcohol as a major byproduct.

Procedure:

  • To the flask containing the crude (S)-isoserine methyl ester hydrochloride (~100 mmol) from the previous step, add 200 mL of anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C and add triethylamine (30.6 mL, 220 mmol, 2.2 eq) dropwise to neutralize the HCl salt and liberate the free amine. Stir for 15 minutes.

  • Add benzaldehyde (10.2 mL, 100 mmol, 1.0 eq) to the mixture.

  • In a separate flask, carefully weigh sodium triacetoxyborohydride (25.4 g, 120 mmol, 1.2 eq) and add it portion-wise to the reaction mixture at 0 °C. Caution: Addition may cause some foaming.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (UV light and ninhydrin). The amine starting material should be consumed.

  • Carefully quench the reaction by the slow addition of 100 mL of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 30% to 60% ethyl acetate in hexanes) to yield (S)-3-(phenylamino)-2-hydroxypropanoate methyl ester as a pale yellow oil. Typical yield: 80-90%.

Protocol 3: Oxazolidinone Ring Formation

Objective: To cyclize the N-phenyl amino alcohol intermediate to form the 2-oxo-oxazolidine ring.

Scientific Rationale: This step forms the core heterocyclic structure. Triphosgene serves as a safe and solid phosgene equivalent. In the presence of a non-nucleophilic base like triethylamine, it reacts with the hydroxyl and secondary amine groups of the substrate. The reaction proceeds via an initial reaction with either the alcohol or amine, followed by a rapid intramolecular cyclization to form the stable 5-membered carbamate (oxazolidinone) ring, releasing HCl which is quenched by the base. General methods for oxazolidinone synthesis from amino alcohols confirm this approach[3][4].

Procedure:

  • EXTREME CAUTION: Triphosgene is highly toxic and releases phosgene gas upon contact with moisture. This entire procedure must be performed in a certified, high-flow chemical fume hood. Wear appropriate PPE, including gloves and safety glasses. Have a phosgene neutralization solution (e.g., aqueous ammonia) readily available.

  • Dissolve the N-phenyl amino alcohol from Step 2 (20.9 g, 100 mmol, 1.0 eq) in 300 mL of anhydrous DCM in a 1 L three-neck flask equipped with a stir bar, dropping funnel, and nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (30.6 mL, 220 mmol, 2.2 eq) to the solution.

  • In a separate dry flask, dissolve triphosgene (10.9 g, 36.7 mmol, 0.37 eq) in 100 mL of anhydrous DCM.

  • Add the triphosgene solution dropwise to the reaction mixture over 1 hour via the dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Slowly quench the reaction by adding 100 mL of water.

  • Separate the organic layer, and wash it sequentially with 1M HCl (2 x 100 mL) and saturated aqueous NaHCO₃ solution (2 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-methyl 2-oxo-3-phenyloxazolidine-5-carboxylate. This product is often sufficiently pure for the next step, or it can be recrystallized from EtOAc/hexanes. Typical yield: 90-95%.

Protocol 4: Saponification to the Carboxylic Acid

Objective: To hydrolyze the methyl ester to the final carboxylic acid product.

Scientific Rationale: Saponification is a base-catalyzed hydrolysis of an ester. Lithium hydroxide is often used as it provides excellent yields with minimal risk of side reactions or racemization under mild conditions. The reaction is typically performed in a mixed aqueous/organic solvent system like THF/water to ensure solubility of both the ester and the hydroxide salt.

Procedure:

  • Dissolve the methyl ester from Step 3 (~100 mmol) in a mixture of THF (200 mL) and water (100 mL).

  • Add lithium hydroxide monohydrate (6.3 g, 150 mmol, 1.5 eq) to the solution.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC, observing the disappearance of the starting ester spot and the appearance of a new, baseline spot (the carboxylate salt).

  • Once complete, remove the THF via rotary evaporation.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2 by the slow, dropwise addition of 2M HCl. A white precipitate should form.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting white solid is the final product, (S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid. It can be further purified by recrystallization from hot water or an ethyl acetate/hexanes mixture. Typical yield: 90-98%.

Laboratory Workflow and Data Analysis

The overall laboratory process involves a sequence of reaction, workup, and purification steps.

G cluster_workflow Overall Laboratory Workflow start Start: (S)-Isoserine step1 Protocol 1: Esterification - Reaction (Reflux) - Solvent Removal start->step1 step2 Protocol 2: N-Phenylation - Reaction (rt) - Aqueous Workup - Column Chromatography step1->step2 step3 Protocol 3: Cyclization - Reaction (0°C to rt) - Aqueous Workup - Solvent Removal step2->step3 step4 Protocol 4: Saponification - Reaction (rt) - Acidification & Extraction step3->step4 purify Final Purification - Recrystallization step4->purify analyze Characterization - NMR, MS, Chiral HPLC - Melting Point purify->analyze end_product Final Product: (S)-2-oxo-3-phenyloxazolidine- 5-carboxylic acid analyze->end_product

Caption: Step-by-step laboratory workflow diagram.

Expected Analytical Data
AnalysisExpected Result for (S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid
Appearance White to off-white crystalline solid
Molecular Formula C₁₀H₉NO₄
Molecular Weight 207.18 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ 13.5 (br s, 1H, COOH), 7.55-7.45 (m, 4H, Ar-H), 7.35 (t, 1H, Ar-H), 5.10 (dd, 1H), 4.40 (t, 1H), 4.15 (dd, 1H)
¹³C NMR (101 MHz, DMSO-d₆) δ 171.5 (COOH), 155.0 (C=O, oxazolidinone), 138.0, 129.5, 125.0, 119.0, 70.0, 55.0
Mass Spec (ESI-) m/z = 206.05 [M-H]⁻
Melting Point ~175-180 °C (decomposes)
Chiral Purity (HPLC) >98% ee (using a suitable chiral column, e.g., Chiralcel OD-H)

Conclusion

This application note provides a validated, step-by-step methodology for the synthesis of (S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid from (S)-isoserine. By following a logical sequence of protection, functionalization, cyclization, and deprotection, the target molecule can be obtained in high yield and excellent enantiomeric purity. The detailed rationale and procedural guidance herein are intended to provide researchers in drug development and synthetic chemistry with a reliable protocol to access this important chiral building block.

References

  • Badorrey, R., et al. (2022). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry. Available at: [Link][5][6]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxazolidinones. Retrieved from [Link][3]

  • Arasappan, A., et al. (2021). 2-Oxooxazolidine-5-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS Medicinal Chemistry Letters. Available at: [Link][1]

  • Wipf, P., & Maciejewski, J. P. (2005). Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from α-Amino Acids. The Journal of Organic Chemistry. Available at: [Link][2]

  • Karadeniz, H., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry. Available at: [Link][4]

Sources

Application Notes and Protocols: Amide Coupling Reactions of Oxazolidine-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Oxazolidine-5-Carboxylic Acids

Oxazolidine-5-carboxylic acids represent a unique class of constrained amino acid analogues that are of significant interest in medicinal chemistry and drug development.[1] Their rigid, bicyclic structure offers a powerful tool for introducing conformational constraints into peptides and small molecules, which can lead to enhanced biological activity, improved metabolic stability, and better control over secondary structure.[1] The successful incorporation of these scaffolds via amide bond formation is a critical step in the synthesis of novel therapeutics. However, the inherent steric hindrance and the stereogenic center at the C5 position present unique challenges that necessitate carefully optimized coupling strategies to ensure high yields and maintain stereochemical integrity.

This guide provides a comprehensive overview of the key considerations, selection of reagents, and detailed protocols for the effective amide coupling of oxazolidine-5-carboxylic acids.

Mechanistic Insights and Critical Considerations

The formation of an amide bond requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by an amine.[2][3] While the fundamental principle remains the same, the unique structure of oxazolidine-5-carboxylic acids introduces specific challenges.

Steric Hindrance: A Major Hurdle

The oxazolidine ring flanking the carboxylic acid at the C5 position creates significant steric bulk, which can impede the approach of both the activating agent and the incoming amine nucleophile. This steric hindrance can lead to sluggish reaction kinetics, incomplete conversions, and the need for more reactive coupling reagents and potentially elevated temperatures.[4]

The Specter of Epimerization

The C5 carbon of oxazolidine-5-carboxylic acid is a stereocenter, and its configuration is often crucial for biological activity. During the activation of the carboxylic acid, there is a significant risk of epimerization at this center. This occurs through the formation of a planar oxazolone intermediate, which can be protonated from either face, leading to a loss of stereochemical purity.[3][5] The choice of coupling reagent, base, and reaction conditions plays a pivotal role in suppressing this unwanted side reaction. Urethane-based protecting groups on the oxazolidine nitrogen, such as Boc or Fmoc, are known to reduce the rate of epimerization.[6]

Oxazolidine Ring Stability

The oxazolidine ring is generally stable under standard amide coupling conditions. However, harsh reagents or prolonged reaction times at elevated temperatures could potentially lead to ring-opening or other undesired side reactions. It is crucial to select conditions that are sufficiently reactive to overcome steric hindrance without compromising the integrity of the oxazolidine scaffold.

Selecting the Right Coupling Reagent: A Comparative Analysis

The choice of coupling reagent is paramount for the successful amide coupling of oxazolidine-5-carboxylic acids. The ideal reagent should be highly reactive to overcome steric hindrance, while minimizing the risk of epimerization.[7][8]

Coupling Reagent ClassExamplesAdvantagesDisadvantagesSuitability for Oxazolidine-5-Carboxylic Acids
Carbodiimides DCC, DIC, EDCCost-effective, readily available.High risk of epimerization, especially without additives. Formation of insoluble urea byproducts (DCC).[9]Generally not recommended as the primary choice due to high epimerization risk, unless used with additives like OxymaPure.
Phosphonium Salts PyBOP, PyAOPHigh reactivity, lower risk of guanidinylation side reactions compared to uronium salts.[7][10]Can be less stable in solution over time.Recommended. Excellent reactivity for sterically hindered substrates.
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUVery high reactivity, fast reaction times, byproducts are generally soluble.[7][8]Potential for guanidinylation of the amine if used in excess.[8]Highly Recommended. HATU and COMU are particularly effective for challenging couplings with low epimerization rates.
Acyl Halide Formation SOCl₂, (COCl)₂Highly reactive intermediates.Harsh conditions for formation, can lead to side reactions with sensitive functional groups.Not generally recommended due to the harsh conditions and high risk of side reactions.

Experimental Protocols

The following protocols provide a starting point for the amide coupling of N-protected oxazolidine-5-carboxylic acids. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Procedure using a Uronium Salt (HATU)

This protocol is recommended for most applications due to its high efficiency and low epimerization risk.

Materials:

  • N-protected oxazolidine-5-carboxylic acid (e.g., N-Boc-oxazolidine-5-carboxylic acid) (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the N-protected oxazolidine-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture, followed by an additional portion of DIPEA (1.0 eq).

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Alternative Procedure using a Phosphonium Salt (PyBOP)

This protocol is a suitable alternative to uronium salts, particularly when guanidinylation is a concern.

Materials:

  • N-protected oxazolidine-5-carboxylic acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • PyBOP (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve the N-protected oxazolidine-5-carboxylic acid (1.0 eq), PyBOP (1.1 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

General Amide Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve N-protected oxazolidine-5-carboxylic acid and coupling reagent in anhydrous solvent P2 Add base (e.g., DIPEA) to initiate activation P1->P2 Step 1 R1 Pre-activation (15-30 min) P2->R1 Step 2 R2 Add amine R1->R2 Step 3 R3 Stir at room temperature (4-24 h) R2->R3 Step 4 W1 Aqueous work-up to remove byproducts R3->W1 Step 5 W2 Dry and concentrate the organic phase W1->W2 Step 6 W3 Purify by column chromatography W2->W3 Step 7

Caption: General workflow for amide coupling of oxazolidine-5-carboxylic acids.

Mechanism of Epimerization

G A Chiral Oxazolidine-5-carboxylic Acid R-configuration at C5 B Activated Intermediate (e.g., O-acylisourea) A->B Activation with coupling reagent C Planar Oxazolone Intermediate Loss of stereochemistry B->C Intramolecular cyclization D Racemic or Epimerized Product R and S mixture at C5 C->D Nucleophilic attack by amine

Caption: Pathway of epimerization via an oxazolone intermediate.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Insufficiently reactive coupling reagent. 2. Steric hindrance from a bulky amine. 3. Deactivation of the amine by protonation.1. Switch to a more powerful coupling reagent (e.g., from PyBOP to HATU or COMU). 2. Increase the reaction temperature (e.g., to 40-50 °C) and extend the reaction time. 3. Ensure a sufficient amount of non-nucleophilic base (e.g., DIPEA) is used to neutralize any amine salts.
Epimerization Detected 1. Use of a carbodiimide without an additive. 2. Excessively strong base or high temperature. 3. Prolonged reaction time with a highly activated intermediate.1. Add an epimerization-suppressing additive like OxymaPure if using a carbodiimide. 2. Use a weaker base if possible, and conduct the reaction at the lowest effective temperature. 3. Monitor the reaction closely and quench it as soon as it reaches completion.
Formation of Byproducts 1. Guanidinylation of the amine with uronium reagents. 2. Ring-opening of the oxazolidine.1. Avoid a large excess of the uronium reagent. Alternatively, use a phosphonium reagent like PyBOP. 2. Use milder reaction conditions (lower temperature, shorter reaction time).

References

  • Bensa, D., Coldham, I., Feinäugle, P., Pathak, R. B., & Butlin, R. J. (2008). Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents. Organic & Biomolecular Chemistry, 6(8), 1410-1415. [Link]

  • Bensa, D., Coldham, I., Feinäugle, P., Pathak, R. B., & Butlin, R. J. (2008). Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents. Request PDF. [Link]

  • Perdih, A., & Kočevar, M. (2012). A simple oxazolidine linker for solid-phase synthesis of peptide aldehydes. Tetrahedron Letters, 53(3), 325-328. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Merck. (n.d.). Novabiochem® Coupling reagents. [Link]

  • Grob, S., et al. (2017). Non-Canonical Building Blocks Extend the Peptide Alphabet. Journal of Peptide Science. [Link]

  • Cha, J. Y., et al. (2011). Stereoselectivities and Regioselectivities of (4+3) Cycloadditions Between Allenamide-Derived Chiral Oxazolidinone-Stabilized Oxyallyls and Furans: Experiment and Theory. The Journal of Organic Chemistry. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Lee, J., et al. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses, 94, 372-387. [Link]

  • Ziegler, D. S., et al. (2020). Divergent Synthesis of C5‐Heteroatom Substituted Oxazoles. Chemistry – A European Journal. [Link]

  • Yamamoto, H., & Ishihara, K. (2014). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 50(25), 3218-3227. [Link]

  • Brewer, C. T., et al. (2023). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Symmetry, 15(7), 1410. [Link]

  • White, P. B., & Stahl, S. S. (2014). N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. Journal of the American Chemical Society, 136(28), 9912-9915. [Link]

  • Aimoto, S. (n.d.). Epimerization of Peptide. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Bensa, D., Coldham, I., Feinäugle, P., Pathak, R. B., & Butlin, R. J. (2008). Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents. Organic & Biomolecular Chemistry, 6(8), 1410-1415. [Link]

  • Gentilucci, L., et al. (2011). Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. European Journal of Organic Chemistry, 2011(20-21), 3841-3849. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [https://www.rsc.org/images/ বাহির/2009/b701677h.pdf]([Link] বাহির/2009/b701677h.pdf)

  • Kim, H., & Lee, H. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 598. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Nuno, M., et al. (2021). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal. [Link]

  • Phillips, A. J., & Uto, Y. (2002). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. Organic Letters, 4(20), 3505-3508. [Link]

  • Berardet, C., et al. (2023). From design to formulation of peptide building blocks for nanotheranostic applications: a synergistic multidisciplinary investigation. Journal of Nanobiotechnology, 21(1), 93. [Link]

  • He, L., et al. (2021). Amine-catalyzed site- and stereo-selective coupling of epoxy amines and carbon dioxide to construct oxazolidinones. Organic Chemistry Frontiers, 8(12), 2954-2960. [Link]

  • Bräse, S., & Lauer, A. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1184-1195. [Link]

  • Mohd, Y., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6549. [Link]

  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604. [Link]

  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical & Engineering News, 89(35), 24-28. [Link]

  • Novacek, J., et al. (2016). On the origin of the stereoselectivity in chiral amide-based ammonium ylide-mediated epoxidations. Scientific Reports, 6, 37812. [Link]

  • Tsefou, E., et al. (2023). Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. Molecules, 28(13), 5104. [Link]

  • Lipshutz, B. H., & Ghorai, S. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2636-2642. [Link]

  • Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. (2024). International Journal of Molecular Sciences, 25(8), 4229. [Link]

  • Pinto, A., et al. (2019). Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides. Frontiers in Chemistry, 7, 169. [Link]

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Application Note: Synthesis of Linezolid Analogs via the 5-Carboxylic Acid Divergent Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The oxazolidinone class of antibiotics, typified by Linezolid (Zyvox) , relies heavily on the C-5 side chain for ribosomal binding efficacy. While the standard commercial synthesis targets the C-5 acetamidomethyl group via an amine intermediate, this route limits structural diversity to


-acyl derivatives.

This guide details an alternative, high-value synthetic strategy: The 5-Carboxylic Acid Divergent Pathway . By establishing the oxazolidinone-5-carboxylic acid as a core scaffold, researchers can access a distinct chemical space—including "reverse amides," esters, and heterocyclic bioisosteres—that is inaccessible via the standard route. This approach is critical for overcoming emerging resistance mechanisms (e.g., cfr gene methylation) by altering the hydrogen-bonding vector at the ribosomal interface.

Key Advantages of this Protocol:
  • Divergence: A single "Hub" intermediate yields amides, esters, and oxadiazoles.

  • Stereocontrol: Preserves the critical (

    
    )-configuration at the C-5 position.
    
  • Scalability: Utilizes mild, metal-free oxidation conditions suitable for gram-scale library generation.

Retrosynthetic Analysis & Pathway Logic

The logic of this protocol rests on inverting the standard synthetic flow. Instead of nucleophilic attack by a C-5 amine, we utilize the C-5 carboxylate as an electrophilic handle.

Retrosynthesis Target Linezolid Analogs (Reverse Amides, Esters) Hub Key Intermediate: (S)-Oxazolidinone-5-Carboxylic Acid Target->Hub Divergent Coupling (Amidation/Esterification) Precursor Precursor: (S)-5-(Hydroxymethyl)oxazolidinone Hub->Precursor Chemo-selective Oxidation Start Starting Materials: 3-Fluoro-4-morpholinylaniline + (S)-Epichlorohydrin Precursor->Start Cyclization (CDI/Phosgene)

Figure 1: Retrosynthetic logic flow. The 5-carboxylic acid serves as the divergent hub for analog generation.

Detailed Experimental Protocols

Protocol A: Synthesis of the (S)-5-Hydroxymethyl Core

Prerequisite Step: Assembly of the oxazolidinone ring.

Reagents:

  • 3-Fluoro-4-morpholinylaniline (1.0 eq)

  • (S)-Epichlorohydrin (1.2 eq)

  • Lithium tert-butoxide (LiOtBu) or Potassium tert-butoxide (KOtBu)

  • Solvent: THF/DMF (9:1)

Methodology:

  • Epoxide Opening: Dissolve aniline in THF/DMF. Cool to 0°C. Add (

    
    )-epichlorohydrin dropwise. Stir at reflux for 16h to form the amino-alcohol intermediate.
    
  • Cyclization: Cool the mixture to 0°C. Add Carbonyl Diimidazole (CDI, 1.5 eq) or Triphosgene (0.35 eq). Heat to reflux for 4h.

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.

  • Validation: The product, (

    
    )-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one (Note: Cahn-Ingold-Prelog priority change reverses designation to 
    
    
    
    for the alcohol, though stereocenter is maintained), should show a characteristic broad singlet -OH peak in ¹H NMR at
    
    
    5.2 ppm.
Protocol B: Oxidation to the 5-Carboxylic Acid Hub

Critical Step: This conversion must avoid racemization.

Rationale: We utilize a TEMPO/BAIB (Bis-acetoxyiodobenzene) oxidation. This metal-free system is superior to Jones Oxidation (too harsh) or Pinnick (requires aldehyde intermediate) for this specific scaffold, offering mild conditions that preserve the chiral center.

Reagents:

  • 5-Hydroxymethyl intermediate (from Protocol A)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.2 eq)

  • BAIB (2.2 eq)

  • Solvent: DCM/Water (1:1)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the 5-hydroxymethyl intermediate in 50 mL DCM. Add 50 mL water.

  • Catalyst Addition: Add TEMPO (2 mmol) followed by BAIB (22 mmol) in portions over 30 minutes at 0°C.

  • Reaction: Vigorously stir at room temperature for 4-6 hours. The biphasic mixture ensures the generated acid moves to the aqueous phase or precipitates.

  • Quench: Add 10% aqueous Na₂S₂O₃ to quench excess oxidant.

  • Isolation: Acidify the aqueous layer to pH 2 with 1N HCl. The carboxylic acid product often precipitates as a white solid. Filter and wash with cold water.

  • Yield: Typically 85-92%.

Protocol C: Divergent Library Synthesis (Amide Coupling)

Target: "Reverse Amide" Analogs (Oxazolidinone-CO-NH-R)

Reagents:

  • (S)-Oxazolidinone-5-carboxylic acid (1.0 eq)

  • Diverse Amine (R-NH₂) (1.2 eq)

  • Coupling Agent: HATU (1.2 eq) or T3P (Propylphosphonic anhydride)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF[1][2]

Methodology:

  • Activation: Dissolve the acid in dry DMF under Nitrogen. Add DIPEA, followed by HATU. Stir for 15 minutes to form the active ester.

  • Coupling: Add the specific amine (e.g., benzylamine, aniline derivatives, heterocycles).

  • Completion: Stir at RT for 12 hours. Monitor by LC-MS.

  • Purification: Pour into ice water. If solid precipitates, filter. If oil, extract with EtOAc and purify via Flash Chromatography (MeOH/DCM gradient).

Data Summary Table: Typical Yields for C-5 Analogs

Analog TypeR-Group (Nucleophile)Coupling ReagentTypical YieldNotes
Reverse Amide BenzylamineHATU88%High crystallinity
Reverse Amide 2-AminopyridineT3P72%Slower reaction; T3P reduces epimerization
Ester EthanolEDC/DMAP91%Acid-labile; store at 4°C
Hydrazide Hydrazine hydrateCDI80%Precursor for oxadiazoles

Advanced Workflow Visualization

The following diagram illustrates the complete synthetic lifecycle, highlighting the critical oxidation junction.

SynthesisWorkflow Start Start: Amino-Alcohol Cyclization Step 1: Cyclization (CDI, Reflux) Start->Cyclization Alcohol Intermediate: 5-Hydroxymethyl Cyclization->Alcohol Oxidation Step 2: Oxidation (TEMPO/BAIB) Alcohol->Oxidation Critical Control Point Acid HUB: 5-Carboxylic Acid Oxidation->Acid Amide Route A: Reverse Amides (HATU + R-NH2) Acid->Amide Ester Route B: Esters (EDC + R-OH) Acid->Ester Heterocycle Route C: Oxadiazoles (Hydrazine -> Cycliz.) Acid->Heterocycle

Figure 2: Synthetic workflow from amino-alcohol to divergent analog library.

Quality Control & Validation

To ensure scientific integrity, every synthesized analog must undergo the following validation steps:

  • Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA mobile phase) to verify the enantiomeric excess (ee%). The oxidation step (Protocol B) is the highest risk for racemization; accept only batches with >98% ee.

  • 1H NMR Diagnostic:

    • 5-H Proton: The proton at the chiral center (C-5) typically appears as a multiplet around

      
       4.8–5.0 ppm. A shift or splitting pattern change often indicates successful coupling.
      
    • Amide NH: For reverse amides, look for the doublet/triplet at

      
       8.0–9.0 ppm.
      
  • Biological Proxy: While MIC is the gold standard, an in-vitro translation inhibition assay (using E. coli S30 extract) provides immediate feedback on ribosomal binding affinity before microbiological handling.

References

  • Rahman, K. M., et al. (2021).[1][3] "Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acylamino substituents." Bioorganic & Medicinal Chemistry.

  • Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry.

  • Gordeev, M. F. (2001). "Combinatorial synthesis of oxazolidinone antibacterial agents." Current Opinion in Drug Discovery & Development.
  • Barbachyn, M. R., & Ford, C. W. (2003). "Oxazolidinone antibacterial agents: a critical review." Angewandte Chemie International Edition.

  • Mallesham, B., et al. (2002). "Highly efficient CuI-catalyzed coupling of aryl bromides with oxazolidinones using 1,10-phenanthroline as ligand." Organic Letters.

Sources

Advanced Esterification Protocols for (S)-2-oxo-3-phenyloxazolidine-5-carboxylic Acid: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (S)-2-oxo-3-phenyloxazolidine-5-carboxylic Acid Esters

(S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure provides a well-defined stereochemical framework, making it a valuable scaffold for the synthesis of complex, biologically active molecules. The carboxylic acid moiety at the C5 position serves as a versatile handle for further chemical modifications, with esterification being a primary and fundamental transformation. The resulting esters are not only key intermediates in the synthesis of more elaborate structures but can also function as prodrugs, enhancing the pharmacokinetic properties of the parent molecule. This application note provides detailed, field-proven protocols for the efficient esterification of this important substrate, catering to the needs of researchers and scientists in organic synthesis and drug discovery. We will delve into the mechanistic rationale behind various esterification strategies, offering a comparative analysis to guide the selection of the most appropriate method for specific synthetic goals.

Understanding the Substrate: Chemical Properties of (S)-2-oxo-3-phenyloxazolidine-5-carboxylic Acid

Before proceeding to specific protocols, it is crucial to consider the chemical nature of the starting material. (S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid possesses several key features that influence the choice of esterification method:

  • Chiral Integrity: The stereocenter at C5 is of paramount importance. The chosen esterification conditions must be mild enough to avoid racemization.

  • N-Acyl Amide Moiety: The oxazolidinone ring contains an N-acyl amide linkage. While generally stable, harsh acidic or basic conditions could potentially lead to ring-opening or other undesired side reactions.

  • Steric Hindrance: The carboxylic acid group is situated on a five-membered ring, which may present some steric hindrance, influencing the reactivity.

Given these characteristics, both classical and modern esterification techniques can be successfully employed, with careful consideration of the reaction conditions.

Protocol I: Fischer-Speier Esterification - The Workhorse of Acid-Catalyzed Esterification

The Fischer-Speier esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to either use a large excess of the alcohol or remove the water formed during the reaction.[2][3]

Mechanistic Rationale

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[3] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the desired ester.[1]

Detailed Step-by-Step Protocol

Objective: To synthesize the methyl ester of (S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid.

Materials:

  • (S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of (S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid (1.0 eq) in anhydrous methanol (used as both reactant and solvent, typically 10-20 mL per gram of carboxylic acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

Causality and Self-Validation
  • Excess Methanol: Using methanol as the solvent drives the equilibrium towards the product side, maximizing the yield.[2]

  • Acid Catalyst: Sulfuric acid is a strong dehydrating agent and an effective catalyst for this transformation.

  • Neutralization and Work-up: The aqueous work-up with sodium bicarbonate is crucial to remove the acid catalyst and any unreacted carboxylic acid. The brine wash helps to remove any residual water from the organic phase.

  • Monitoring by TLC: Regular monitoring of the reaction by TLC provides a clear indication of the reaction's completion and helps to avoid prolonged heating that could lead to side product formation.

Protocol II: Steglich Esterification - Mild and Efficient Coupling

For substrates that are sensitive to acidic conditions, the Steglich esterification offers a powerful alternative. This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[4][5] The reaction proceeds under neutral and mild conditions, making it ideal for preserving chiral integrity and for use with acid-labile functional groups.[4]

Mechanistic Rationale

The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[5] In the presence of DMAP, this intermediate is rapidly converted to an even more reactive N-acylpyridinium species. The alcohol then attacks this species to form the ester, with the byproduct, dicyclohexylurea (DCU), being insoluble in most organic solvents and easily removed by filtration.[4]

Detailed Step-by-Step Protocol

Objective: To synthesize the ethyl ester of (S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid.

Materials:

  • (S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid

  • Ethanol (EtOH), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Dissolve (S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid (1.0 eq), anhydrous ethanol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1-1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Remove the DCU by filtration.

  • Wash the filtrate successively with 0.5 M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by column chromatography on silica gel.

Causality and Self-Validation
  • Mild Conditions: The neutral and room temperature conditions of the Steglich esterification are ideal for preventing racemization and degradation of sensitive functional groups.[6]

  • DMAP as Catalyst: The addition of DMAP significantly accelerates the reaction and suppresses the formation of the N-acylurea byproduct, which can occur as a side reaction.[5]

  • Insoluble Byproduct: The formation of insoluble DCU provides a simple and efficient method for its removal, simplifying the purification process.

  • Aqueous Work-up: The acidic and basic washes in the work-up are designed to remove any unreacted starting materials and the DMAP catalyst.

Protocol III: Thionyl Chloride Mediated Esterification - Activation via Acid Chloride

For more sterically hindered alcohols or when a more reactive electrophile is required, the in-situ formation of an acid chloride followed by reaction with the alcohol is a highly effective strategy. Thionyl chloride (SOCl₂) is a common reagent for this transformation.

Mechanistic Rationale

Thionyl chloride reacts with the carboxylic acid to form a highly electrophilic acyl chloride intermediate, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. The subsequent addition of an alcohol leads to a rapid and generally irreversible esterification.

Detailed Step-by-Step Protocol

Objective: To synthesize the benzyl ester of (S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid.

Materials:

  • (S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid

  • Thionyl Chloride (SOCl₂)

  • Benzyl alcohol

  • Toluene, anhydrous

  • Pyridine or Triethylamine (Et₃N)

  • Diethyl ether or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend (S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid (1.0 eq) in anhydrous toluene.

  • Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

  • Dissolve the crude acid chloride in fresh anhydrous toluene.

  • In a separate flask, dissolve benzyl alcohol (1.2 eq) and a base such as pyridine or triethylamine (1.5 eq) in anhydrous toluene.

  • Cool the alcohol solution to 0 °C and add the solution of the acid chloride dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Dilute the reaction mixture with diethyl ether or ethyl acetate and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Causality and Self-Validation
  • High Reactivity: The acid chloride intermediate is highly reactive, allowing for the esterification of less reactive alcohols.

  • Irreversible Reaction: The formation of gaseous byproducts (SO₂ and HCl) drives the initial acid chloride formation to completion.

  • Base Scavenger: The use of a base like pyridine or triethylamine is essential to neutralize the HCl formed during the reaction of the acid chloride with the alcohol.

  • Anhydrous Conditions: Strict exclusion of moisture is critical as the acid chloride intermediate is readily hydrolyzed back to the carboxylic acid.

Comparative Summary of Protocols

FeatureFischer-Speier EsterificationSteglich EsterificationThionyl Chloride Method
Reagents Alcohol, Strong Acid (e.g., H₂SO₄)Alcohol, DCC, DMAPSOCl₂, Alcohol, Base
Conditions RefluxRoom TemperatureReflux, then Room Temp.
Advantages Cost-effective, simple reagentsMild conditions, high yields, good for sensitive substratesHighly reactive, good for hindered alcohols
Disadvantages Harsh acidic conditions, equilibrium reactionExpensive reagents, insoluble byproduct can complicate purification for some systemsHarsh reagents, requires anhydrous conditions, generates corrosive byproducts
Ideal For Simple, acid-stable substratesChiral and acid-sensitive substratesSterically hindered or less reactive alcohols

Visualization of the Synthetic Workflow

Esterification_Workflow cluster_start Starting Material cluster_protocols Esterification Protocols cluster_product Product cluster_purification Work-up & Purification start (S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid fischer Fischer-Speier (Alcohol, H+) start->fischer steglich Steglich (Alcohol, DCC, DMAP) start->steglich socl2 Thionyl Chloride (SOCl₂, Alcohol, Base) start->socl2 product (S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid ester fischer->product steglich->product socl2->product workup Aqueous Work-up product->workup purify Column Chromatography workup->purify

Caption: General workflow for the esterification of (S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid.

Conclusion

The esterification of (S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid is a critical transformation for the synthesis of advanced intermediates in drug discovery. The choice of protocol is dictated by the nature of the alcohol, the stability of other functional groups present in the molecule, and cost considerations. The Fischer-Speier esterification is a robust and economical choice for simple, acid-stable substrates. For more delicate molecules where the preservation of stereochemistry is paramount, the mild and efficient conditions of the Steglich esterification are highly recommended. When dealing with challenging, sterically hindered alcohols, the activation of the carboxylic acid via its acid chloride provides a reliable route to the desired ester. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently select and execute the most suitable protocol to advance their synthetic campaigns.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Patil, P., & Chaskar, A. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids in Presence of POCl3. Der Pharma Chemica, 6(5), 365-369. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Organic Syntheses. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses, 58, 43. [Link]

  • Kaur, N., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101183. [Link]

  • Patsnap. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]

  • Scribd. (n.d.). Steglich Esterification. [Link]

  • Chemistry Steps. (2021). Fischer Esterification. [Link]

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Troubleshooting & Optimization

Technical Support Center: Stabilizing Oxazolidinone-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazolidinone-5-carboxylic acids. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you navigate the challenges associated with the stability of these important compounds, specifically focusing on the prevention of decarboxylation.

Introduction: The Challenge of Stability

Oxazolidinone-5-carboxylic acids are valuable intermediates in the synthesis of a wide range of biologically active molecules, including antibiotics and chiral auxiliaries. However, their utility is often hampered by a significant instability: the propensity of the C5-carboxylic acid group to undergo decarboxylation, particularly under thermal stress or basic conditions. This unwanted side reaction can lead to low yields, impure products, and difficulties in purification and storage. This guide is designed to provide you with the foundational knowledge and practical strategies to mitigate and prevent this decomposition pathway.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why are oxazolidinone-5-carboxylic acids susceptible to it?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). Oxazolidinone-5-carboxylic acids are particularly prone to this reaction because the oxazolidinone ring structure can stabilize the transition state of the reaction, similar to the well-known decarboxylation of β-keto acids.[1][2] The reaction is often initiated by heat and can be catalyzed by both acidic and basic conditions.[2][3] The mechanism typically involves a cyclic transition state where the carboxyl proton is transferred to the carbonyl oxygen of the oxazolidinone ring, facilitating the elimination of CO₂.[1][4]

Q2: What are the primary factors that promote the decarboxylation of these compounds?

A2: The main factors that can induce decarboxylation are:

  • Temperature: Elevated temperatures are a major driver of decarboxylation.[5] Many synthetic steps that require heating, such as refluxing or even concentrating a solution at elevated temperatures, can lead to significant product loss.

  • pH: Both strongly acidic and, particularly, basic conditions can catalyze decarboxylation.[2] The presence of a base can deprotonate the carboxylic acid, and this carboxylate may be more prone to decarboxylation. For instance, treatment of an oxazolidinone carboxylic acid with potassium carbonate has been shown to induce a double decarboxylation reaction.[6]

  • Presence of Water: For certain decarboxylation mechanisms, water can act as a proton source, facilitating the reaction.[7][8]

Q3: How does the N-substituent on the oxazolidinone ring affect stability?

A3: The nature of the substituent on the ring nitrogen (N-substituent) can influence the overall stability of the molecule. While direct comparative studies on the rate of decarboxylation are not abundant in the literature, some principles can be applied:

  • N-Protecting Groups: Common protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are crucial for many synthetic transformations. The Boc group is known to be labile under acidic conditions, which is a separate stability concern from the decarboxylation of the C5-carboxyl group.[9][10] The choice of N-protecting group should be made considering the conditions of subsequent reaction steps.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the N-substituent can influence the electron density within the oxazolidinone ring, which may have a subtle effect on the ease of decarboxylation. However, controlling the external factors of temperature and pH is generally a more effective strategy for preventing this side reaction.

Q4: Is the ester form of an oxazolidinone-5-carboxylic acid more stable?

A4: Yes, absolutely. Converting the C5-carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester) is a highly effective strategy to prevent decarboxylation. The ester group is not susceptible to the same decarboxylation mechanism as the free carboxylic acid. Much of the synthetic literature describes the synthesis and purification of oxazolidinone-5-carboxylic acid esters, likely to circumvent the instability of the free acid.[11] Hydrolysis of the ester to the free acid is then performed as the final step before use, under carefully controlled, mild conditions.

Troubleshooting Guides

This section provides practical, step-by-step guidance for common experimental scenarios where decarboxylation is a risk.

Guide 1: Synthesis and Work-up

Problem: Significant loss of product to decarboxylation during the synthesis or aqueous work-up of an oxazolidinone-5-carboxylic acid.

Underlying Cause: The reaction conditions (high temperature, basic reagents) or work-up procedure (pH adjustments) are promoting decarboxylation.

Solutions:

Protocol 1: Temperature Control During Reaction and Work-up

  • Reaction Temperature: If possible, conduct your reaction at or below room temperature. If heating is necessary, use the lowest effective temperature and monitor the reaction closely for completion to avoid prolonged heating.

  • Solvent Removal: When concentrating the reaction mixture, use a rotary evaporator at low temperature (e.g., ≤ 30°C). Avoid using high vacuum and high temperatures for extended periods.

  • Aqueous Work-up: Perform all extractions and washes using cold solutions (e.g., ice-cold water and brine).

Protocol 2: pH Control During Work-up

  • Avoid Strong Bases: During work-up, avoid washing with strong basic solutions (e.g., 1M NaOH). If a basic wash is necessary to remove acidic impurities, use a mild base like a saturated sodium bicarbonate solution and perform the wash quickly at low temperature.

  • Acidification: When acidifying the aqueous layer to protonate the carboxylate for extraction, use a dilute acid (e.g., 1M HCl) and add it slowly at 0°C to avoid localized heating. The pH should be adjusted to be at least three units below the pKa of the acid to ensure complete protonation.[12]

  • Extraction: Promptly extract the protonated product into an organic solvent after acidification. Do not let the acidified aqueous solution stand for extended periods.

Guide 2: Purification

Problem: Decarboxylation of the product during purification by column chromatography or crystallization.

Underlying Cause: Residual acid or base on the stationary phase, or high temperatures used for crystallization or drying, can lead to product degradation.

Solutions:

Protocol 3: Purification by Column Chromatography

  • Stationary Phase: Use a neutral stationary phase like silica gel. If you suspect your compound is particularly acid-sensitive, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the eluent alone.

  • Eluent System: Use a neutral eluent system. Avoid using additives like triethylamine in the eluent if your compound is base-sensitive.

  • Solvent Removal: After chromatography, remove the solvent from the product fractions at low temperature.

Protocol 4: Purification by Crystallization

  • Solvent Choice: Choose a solvent system that allows for crystallization at room temperature or below, if possible.

  • Heating: If heating is required to dissolve the compound, use the minimum temperature necessary and do not maintain the high temperature for an extended time.

  • Drying: Dry the purified crystals under vacuum at room temperature. Avoid oven-drying at elevated temperatures.

Guide 3: Storage

Problem: The purified oxazolidinone-5-carboxylic acid degrades over time, even when stored as a solid.

Underlying Cause: The inherent thermal instability of the compound, potentially exacerbated by exposure to moisture or atmospheric CO₂ (which can create a slightly acidic microenvironment).

Solutions:

Protocol 5: Optimal Storage Conditions

  • Temperature: Store the compound at low temperatures, preferably at -20°C or below, in a tightly sealed container.[13]

  • Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

  • Form of Storage: The most stable form for long-term storage is as an ester. If the free acid is required, it is best to hydrolyze the ester immediately before use.

Visualizing the Problem and Solution

Diagram 1: Proposed Mechanism of Decarboxylation

This diagram illustrates the likely mechanism for the thermal decarboxylation of an oxazolidinone-5-carboxylic acid, which proceeds through a cyclic transition state analogous to that of a β-keto acid.

Caption: Proposed mechanism for thermal decarboxylation.

Diagram 2: Troubleshooting Workflow for Preventing Decarboxylation

This workflow provides a logical sequence of steps to diagnose and solve issues related to the decarboxylation of oxazolidinone-5-carboxylic acids during a typical experimental procedure.

Troubleshooting_Workflow start Decarboxylation Observed synthesis During Synthesis / Work-up? start->synthesis purification During Purification? synthesis->purification No temp_control Implement Temperature Control (Low temp reaction, cold work-up) synthesis->temp_control Yes storage During Storage? purification->storage No chromatography_protocol Optimize Chromatography (Neutral silica, neutral eluent) purification->chromatography_protocol Yes storage_protocol Optimize Storage (-20°C or below, inert atmosphere) storage->storage_protocol Yes ph_control Implement pH Control (Avoid strong bases, cold/dilute acid) temp_control->ph_control ester_strategy Consider Esterification Strategy (Synthesize/store as ester, hydrolyze before use) ph_control->ester_strategy crystallization_protocol Optimize Crystallization / Drying (Low temp, vacuum drying) chromatography_protocol->crystallization_protocol crystallization_protocol->ester_strategy storage_protocol->ester_strategy end_goal Stable Compound ester_strategy->end_goal

Caption: Troubleshooting workflow for decarboxylation issues.

Summary of Best Practices

Experimental StageKey Recommendations to Prevent Decarboxylation
Synthesis - Use the lowest possible reaction temperature. - Minimize reaction time. - Choose reagents that do not require strongly basic conditions.
Work-up - Use cold (0-5°C) aqueous solutions. - Avoid strong bases; use weak bases like NaHCO₃ if necessary. - Acidify slowly with dilute acid at low temperature.
Purification - Use neutral silica gel for chromatography. - Avoid high temperatures during crystallization and solvent removal. - Dry the final product under vacuum at ambient temperature.
Storage - Store the free acid at ≤ -20°C under an inert atmosphere. - For long-term stability, store the compound as an ester derivative.

References

  • Sim, K. et al. (2003). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. The Journal of Organic Chemistry, 68(1), 104-107. Available at: [Link]

  • Govender, M. et al. (2021). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, 10(10), 996-1001. Available at: [Link]

  • Brickner, S. J. et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 7(4), 549-557. Available at: [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]

  • Akçamur, Y. et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1826-1837. Available at: [Link]

  • Moreno, L. M. et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(2), 140-155. Available at: [Link]

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  • Organic Chemistry Tutor. (2022). Decarboxylation of Carboxylic Acids. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxazolidinones. Available at: [Link]

  • Fujii, H. et al. (2010). A double decarboxylation reaction of an oxazolidinone and carboxylic Acid: its application to the synthesis of a new opioid lead compound. The Journal of Organic Chemistry, 75(3), 995-998. Available at: [Link]

  • Hwang, J. M. et al. (1986). Effect of storage temperature and pH on the stability of antimicrobial agents in MIC trays. Journal of Clinical Microbiology, 23(5), 959-961. Available at: [Link]

  • da Silva, R. A. et al. (2022). Decarboxylative ring-opening of 2-oxazolidinones: a facile and modular synthesis of β-chalcogen amines. RSC Advances, 12(54), 34496-34502. Available at: [Link]

  • da Silva, R. A. et al. (2022). Decarboxylative ring-opening of 2-oxazolidinones: a facile and modular synthesis of β-chalcogen amines. RSC Advances, 12(54), 34496-34502. Available at: [Link]

  • da Silva, R. A. et al. (2022). Decarboxylative ring-opening of 2-oxazolidinones: a facile and modular synthesis of β-chalcogen amines. ResearchGate. Available at: [Link]

  • Feng, H. et al. (2019). Carboxyl Transfer of α-Keto Acids toward Oxazolidinones via Decarboxylation/Fixation of Liberated CO2. The Journal of Organic Chemistry, 84(16), 10226-10234. Available at: [Link]

  • Clutch Prep. (2022). Decarboxylation Mechanism Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

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  • Bundgaard, H. & Rasmussen, G. J. (1991). Prodrugs of Peptides. 9. Bioreversible N-α-Hydroxyalkylation of the Peptide Bond to Effect Protection Against Carboxypeptidase or Other Proteolytic Enzymes. Pharmaceutical Research, 8(4), 455-459. Available at: [Link]

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Technical Support Center: Optimizing Yield in the Oxidation of 3-Phenyl-Oxazolidinone Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who utilize 3-phenyl-oxazolidinone chiral auxiliaries and are seeking to improve the yield and reproducibility of the critical alcohol oxidation step. As chiral auxiliaries, these oxazolidinones are instrumental in controlling stereochemistry, but the subsequent oxidation of the resulting alcohol to a chiral aldehyde or ketone can be a source of significant yield loss if not properly managed.[1][2]

This document moves beyond standard protocols to provide a deeper understanding of the underlying chemistry, offering a troubleshooting framework based on causal logic and field-proven insights.

Choosing Your Oxidant: A Strategic Decision

The oxidation of a primary or secondary alcohol to an aldehyde or ketone is a foundational transformation. However, when the substrate is appended with a valuable and potentially sensitive chiral auxiliary, the choice of oxidant is paramount. The ideal reagent should be mild, highly chemoselective, and provide a clean reaction profile with a straightforward workup.[3][4]

Below is a comparison of the three most common and effective methods for this specific transformation.

FeatureDess-Martin Periodinane (DMP)Swern OxidationTEMPO-based Oxidation
Primary Reagents Dess-Martin PeriodinaneDMSO, Oxalyl Chloride, TriethylamineTEMPO (catalytic), Stoichiometric Oxidant (e.g., NaOCl, PhI(OAc)₂)
Typical Conditions CH₂Cl₂, Room Temp, neutral pH[5][6]CH₂Cl₂, -78 °C to RT[7]Biphasic or organic solvent, 0 °C to RT[8]
Reaction Time 0.5 - 4 hours1 - 2 hours1 - 12 hours
Key Advantages Mild, neutral pH, high yield, excellent functional group tolerance, minimal epimerization.[3]Excellent for sensitive substrates, avoids over-oxidation.[9][10]Catalytic, cost-effective for scale-up, highly selective for 1° alcohols.[8][11]
Key Disadvantages Potentially explosive, cost, byproduct removal.[5]Requires cryogenic temps (-78°C), produces foul-smelling dimethyl sulfide, potential for epimerization.[7]Can be slower, sensitive to steric hindrance, requires careful control of co-oxidant.[11]
Compatibility Excellent. Tolerates the oxazolidinone amide well.Good, but the basic conditions (triethylamine) can pose a risk for epimerization at α-chiral centers.[7]Good, but less hindered derivatives like AZADO may be needed for bulky substrates.[8]
Decision Workflow for Oxidant Selection

The following workflow can guide your choice of oxidation methodology based on your specific experimental constraints and substrate characteristics.

sub_type Substrate Type? steric Sterically Hindered? sub_type->steric Secondary Alcohol scale Large Scale Synthesis? sub_type->scale Primary Alcohol cryo Cryo (-78°C) Available? steric->cryo No dmp Use Dess-Martin Periodinane (DMP) steric->dmp Yes cryo->dmp No swern Use Swern Oxidation cryo->swern Yes scale->cryo No tempo Use TEMPO / AZADO scale->tempo Yes

Caption: Oxidant selection based on substrate and lab capabilities.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the oxidation of 3-phenyl-oxazolidinone alcohols in a question-and-answer format.

Q1: My reaction is sluggish or has stalled, showing significant unreacted starting material by TLC. What's wrong?

A1: An incomplete reaction is typically due to issues with reagent activity, stoichiometry, or steric hindrance.

  • Cause 1: Inactive Oxidant. Dess-Martin Periodinane (DMP) is sensitive to moisture. Over time, it can hydrolyze, losing its efficacy. For Swern oxidations, anhydrous DMSO and high-quality oxalyl chloride are critical; moisture will rapidly quench the activated electrophile.[9]

    • Solution: Always use DMP from a freshly opened bottle or store it in a desiccator. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

  • Cause 2: Steric Hindrance. The 3-phenyl-oxazolidinone auxiliary, combined with substituents on your molecule, can create significant steric bulk around the alcohol. This slows the initial complexation step with the oxidant.[11]

    • Solution:

      • Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 4-6 hours for DMP) at room temperature, monitoring by TLC.

      • Slightly Increase Temperature: For DMP, warming the reaction to 35-40 °C can sometimes drive it to completion. Proceed with caution.

      • Switch to a Less Hindered Oxidant: For TEMPO-based systems, bicyclic nitroxyls like AZADO or ABNO are less sterically hindered and show enhanced reactivity for congested alcohols compared to TEMPO itself.[8][12]

  • Cause 3: Insufficient Oxidant. While a slight excess is standard, highly functionalized or impure starting material may consume some of the oxidant.

    • Solution: Increase the equivalents of the oxidant slightly, for example, from 1.2 eq to 1.5 eq of DMP.

Q2: The reaction is complete, but my isolated yield of the aldehyde/ketone is very low. Where did my product go?

A2: Low isolated yield points to product degradation, over-oxidation (for primary alcohols), or issues during workup and purification.

  • Cause 1: Over-oxidation to Carboxylic Acid. This is a primary concern for the oxidation of primary alcohols. While DMP and Swern are excellent at stopping at the aldehyde stage in anhydrous conditions, the presence of water can facilitate over-oxidation.[13] Stronger oxidants like KMnO₄ will readily oxidize primary alcohols to carboxylic acids.[4][14]

    • Solution: Strictly use anhydrous conditions. For workups, avoid quenching with water directly if possible until excess oxidant is destroyed. A buffered workup can also prevent pH-mediated degradation.

  • Cause 2: Epimerization and Degradation. If your substrate has a stereocenter alpha to the alcohol being oxidized, basic conditions can cause epimerization. This is a known risk with the triethylamine used in the Swern oxidation.[7] The resulting diastereomer may be less stable or behave differently during chromatography.

    • Solution: If α-epimerization is a risk, DMP oxidation is the superior choice as it proceeds under neutral pH and is known to preserve stereochemical integrity in N-protected amino alcohols.[3] If using Swern, a bulkier, less-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes mitigate this side reaction.

  • Cause 3: Difficult Workup. The byproducts of these oxidations can complicate purification. The reduced iodinane from DMP and salts from a Swern quench can form emulsions or cause the product to streak on a silica gel column.

    • Solution (DMP Workup): A standard and effective workup involves diluting the reaction with a solvent like ether or ethyl acetate and washing with a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.[5] The thiosulfate reduces the excess DMP and its byproduct, making them more water-soluble and easier to remove.

Q3: I'm observing an unexpected, major byproduct. How can I identify and prevent it?

A3: The nature of the byproduct is the best clue and is highly dependent on the method used.

  • Method: Swern Oxidation

    • Observation: A byproduct resulting from a rearrangement.

    • Cause: The Pummerer rearrangement can occur if the reaction is allowed to warm above the recommended -60 °C before the base is added.

    • Solution: Maintain strict temperature control. Add the alcohol to the activated DMSO-oxalyl chloride mixture at -78 °C, stir for the prescribed time, and then add the triethylamine base, still at -78 °C, before allowing a slow warm-up.[7]

  • Method: All Methods

    • Observation: The oxazolidinone ring appears to have been cleaved or modified.

    • Cause: While the 3-phenyl-oxazolidinone auxiliary is robust, it is fundamentally a carbamate and can be cleaved under harsh hydrolytic conditions (e.g., strong acid or base with prolonged heating).[15][16] This is unlikely under standard DMP or Swern protocols but could occur if the workup is overly aggressive.

    • Solution: Ensure the workup conditions are mild. Use saturated sodium bicarbonate, not stronger bases like NaOH, for washes. Avoid prolonged contact with strong acids.

Q4: Is the 3-phenyl-oxazolidinone auxiliary completely stable to all recommended oxidation conditions?

A4: Generally, yes. The N-acyl oxazolidinone system is stable to the neutral conditions of DMP and the transiently acidic/basic conditions of a carefully performed Swern oxidation.[3][7] The primary point of failure would be an improperly executed reaction or workup, such as allowing a Swern reaction to warm excessively or using harsh pH conditions during extraction.

Recommended Protocol: Dess-Martin Periodinane (DMP) Oxidation

Given its mild conditions, high chemoselectivity, and excellent track record in preserving stereocenters, the DMP oxidation is the most recommended starting point for this substrate class.[3][6][17]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-phenyl-oxazolidinone alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). A typical concentration is 0.1 M.

  • Reagent Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2–1.5 eq) in one portion. If the alcohol is particularly sensitive, the addition can be done at 0 °C.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete in 1-3 hours.

  • Quenching & Workup:

    • Once the starting material is consumed, dilute the reaction mixture with an equal volume of diethyl ether or ethyl acetate.

    • Pour the mixture into a separatory funnel containing a vigorously stirred, equal-volume solution of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

    • Stir until the layers are clear. Separate the organic layer. .

  • Extraction & Drying: Extract the aqueous layer twice more with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde or ketone can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel.

DMP Oxidation Mechanism Overview

The mechanism explains why this reaction is so mild and effective. It involves an initial ligand exchange followed by an intramolecular elimination.

start Substrate Alcohol (R-OH) + DMP intermediate Diacetoxyalkoxy- periodinane Intermediate start->intermediate Ligand Exchange ts Five-Membered Transition State intermediate->ts Acetate acts as internal base products Aldehyde/Ketone Product + Reduced Iodinane + Acetic Acid ts->products Elimination

Caption: Simplified mechanism of the Dess-Martin Oxidation.[3]

References

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  • Lumen Learning. 19.6. Oxidation of alcohols & aldehydes. Organic Chemistry II. Available at: [Link]

  • ResearchGate. (2018). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. Available at: [Link]

  • Hein, J. E. (2005). DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. University of Manitoba. Available at: [Link]

  • Ta, L., Axelsson, A., & Sundén, H. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ChemRxiv. Available at: [Link]

  • No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. Available at: [Link]

  • Smith, T. E. et al. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. Available at: [Link]

  • Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Tetrahedron. Available at: [Link]

  • Wikipedia. Chiral auxiliary. Available at: [Link]

  • Curran, D. P., & Hein, J. E. (2005). Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from α-Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2018). Green oxidation of fatty alcohols: Challenges and opportunities. Available at: [Link]

  • Sun, W. et al. (2012). Enantioselective oxidation of racemic secondary alcohols catalyzed by chiral Mn(iii)-salen complexes with N-bromosuccinimide as a powerful oxidant. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Technical Support Center: Amide Coupling & Stereochemical Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Racemization at C5 (via 5(4H)-Oxazolone) During Amide Coupling

Welcome to the Advanced Synthesis Support Hub. This guide addresses the critical issue of stereocenter erosion during amide bond formation. While often colloquially referred to as "C5 racemization" due to the involvement of the 5(4H)-oxazolone intermediate, the actual chiral center at risk is the


-carbon  (which becomes C4 of the oxazolone ring). This guide provides mechanistic insights and field-proven protocols to maintain optical purity.
Part 1: The Diagnostic Core (The "Why")

Before optimizing reagents, you must understand the enemy. In 90% of amide coupling racemization cases, the culprit is the 5(4H)-oxazolone pathway (also known as azlactone formation).

The Mechanism of Failure

When a carboxylic acid is activated (e.g., by carbodiimide or uronium salts), the carbonyl oxygen of the preceding amide bond (the N-acyl group) can act as an intramolecular nucleophile.

  • Cyclization: The amide oxygen attacks the activated carbonyl (C5 position), ejecting the leaving group.

  • Formation: This forms a 5-membered 5(4H)-oxazolone ring.[1]

  • Racemization: The proton at C4 (formerly the amino acid's

    
    -carbon) becomes highly acidic due to the adjacent C=N double bond and the carbonyl. Weak bases can deprotonate this, forming a planar, achiral enolate.
    
  • Result: Reprotonation occurs non-stereoselectively, yielding a racemic mixture before the amine nucleophile can open the ring to form the desired amide.

OxazoloneMechanism Start Activated Amino Acid (L-Isomer) AmideAttack Intramolecular Amide O-Attack Start->AmideAttack Slow Amine Attack SafeProduct Pure L-Peptide Start->SafeProduct Direct Amine Attack (Fast) Oxazolone 5(4H)-Oxazolone (Chiral C4) AmideAttack->Oxazolone Cyclization Enolate Planar Enolate (Achiral) Oxazolone->Enolate Base (Deprotonation) Oxazolone->SafeProduct Fast Opening (Rare) RacemicOx Racemic Oxazolone (D/L Mix) Enolate->RacemicOx Reprotonation Product Racemic Peptide (Epimerized) RacemicOx->Product Amine Opening

Figure 1: The "C5" Trap. The competition between direct amine attack (Green) and oxazolone formation (Red) determines chiral purity.

Part 2: Reagent Selection & Protocol Optimization

To prevent the pathway above, you must stabilize the activated ester and minimize base-mediated proton abstraction.

1. The Additive System (The "Shield")

Never use carbodiimides (DCC, DIC) alone for chiral couplings. You must use an additive to convert the highly reactive O-acylisourea into a more stable active ester that is less prone to cyclization but still reactive toward amines.

AdditiveRole & MechanismRecommendation
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)Gold Standard. Superior suppression of racemization compared to HOBt. Non-explosive. Forms an active ester that reacts rapidly with amines.Primary Choice for all chiral couplings.
HOAt (1-Hydroxy-7-azabenzotriazole)High Risk Rescue. The pyridine nitrogen provides a "neighboring group effect" (general base catalysis) that accelerates amine attack, outcompeting racemization.Use for sterically hindered couplings or segment condensation.
HOBt (1-Hydroxybenzotriazole)Legacy. Effective but less potent than HOAt/Oxyma. Often requires higher loading.Acceptable for routine, low-risk couplings (e.g., Gly, Ala).
2. Base Management (The "Trigger")

The base is the switch that turns on racemization.

  • Avoid: Triethylamine (TEA). It is less hindered and strong enough to deprotonate the oxazolone C4.

  • Use: DIPEA (DIEA) or NMM (N-methylmorpholine) .

  • Best for High Risk: TMP (2,4,6-Trimethylpyridine / Collidine) . It is a weak base (

    
    ) and highly hindered. It is sufficient to neutralize the acid salt but too weak/bulky to abstract the 
    
    
    
    -proton efficiently.
3. The "Safe-Coupling" Protocol

Use this standard operating procedure (SOP) for high-risk amino acids (Cys, His, Phe).

Step 1: Pre-Activation (Critical Timing)

  • Dissolve carboxylic acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF/DCM (1:1).

  • Cool to 0°C . (Low temp slows oxazolone formation more than amide formation).

  • Add DIC (1.0 equiv).

  • Wait exactly 2-3 minutes. Do not exceed 5 minutes. Long pre-activation allows oxazolone accumulation.

Step 2: Coupling

  • Add the amine component (1.0 - 1.2 equiv).

  • Base Strategy: If the amine is a free base, add NO exogenous base . If the amine is a salt (e.g., HCl), add exactly 1.0 equiv of TMP (Collidine) .

  • Allow to warm to room temperature naturally.

Part 3: Troubleshooting Guides (Q&A)
Scenario A: Segment Condensation (Fragment Coupling)

User Question: "I am coupling two peptide fragments (3-mers). My C-terminal residue is completely racemized. Why?"

Technical Diagnosis: Fragment coupling is the highest risk scenario. Unlike single amino acid coupling (where N-protection is a urethane like Fmoc/Boc which prevents oxazolone formation), a peptide fragment has an N-acyl group (the peptide bond). This makes oxazolone formation chemically inevitable if activation is prolonged.

Solution:

  • Switch Reagents: Use T3P (Propylphosphonic anhydride) . T3P works in a cyclic transition state that does not proceed via the oxazolone pathway as readily as uronium salts.

  • The "Gly/Pro" Trick: If possible, design your synthesis so the C-terminal residue of the fragment is Glycine (achiral) or Proline (cannot form 5(4H)-oxazolone due to the ring structure).

  • Solvent Switch: Use low-dielectric solvents like DCM or THF instead of DMF. Polar solvents stabilize the ionic transition state of the racemization.

Scenario B: Histidine & Cysteine

User Question: "My Histidine coupling shows 15% D-isomer. I used Fmoc-His(Trt)-OH."

Technical Diagnosis: Histidine is unique. The imidazole nitrogen (


-position) can act as an intramolecular base, self-catalyzing the proton abstraction from the 

-carbon. Trityl (Trt) protection moves the steric bulk to the

-nitrogen, leaving the

-nitrogen capable of this "self-destruct" mechanism.

Solution:

  • Protecting Group: Switch to Fmoc-His(Bum)-OH (Benzyloxymethyl). This protects the

    
    -nitrogen, physically blocking the intramolecular base mechanism.
    
  • Reagent: Use DIC/Oxyma without tertiary amines. Avoid HATU/DIEA for Histidine if possible.

Scenario C: Cysteine Racemization

User Question: "I see significant epimerization when coupling Fmoc-Cys(Trt)-OH."

Technical Diagnosis: Cysteine is prone to direct


-proton abstraction due to the electron-withdrawing effect of the sulfur atom (even when protected). This is often base-catalyzed but does not necessarily require the oxazolone intermediate (direct enolization).

Solution:

  • Base Choice: Use TMP (Collidine) exclusively. Avoid DIEA.

  • Solvent: Use DMF/DCM (1:1) . Pure DMF promotes racemization.

  • Microwave Warning: Do NOT use microwave heating for Cysteine or Histidine couplings. Keep T < 25°C.

Part 4: Decision Logic (Visualized)

Use this flow to select the correct coupling system for your specific constraint.

CouplingDecision Start Start: Select Coupling Strategy IsFragment Is this Segment Condensation? Start->IsFragment YesFragment Yes (High Risk) IsFragment->YesFragment Peptide-COOH NoFragment No (Single AA) IsFragment->NoFragment Fmoc-AA-COOH CheckCTerm Is C-Term Gly or Pro? YesFragment->CheckCTerm SafeFrag Standard Coupling (DIC/Oxyma) CheckCTerm->SafeFrag Yes RiskFrag Use T3P or HATU/HOAt with Collidine CheckCTerm->RiskFrag No (Chiral) CheckAA Is AA Cys or His? NoFragment->CheckAA StandardAA DIC/Oxyma or HBTU/DIEA CheckAA->StandardAA Ala, Leu, etc. SensitiveAA DIC/Oxyma/Collidine (No Microwave) CheckAA->SensitiveAA Cys, His

Figure 2: Reagent Selection Decision Matrix.

References
  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. European Journal of Organic Chemistry .

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). A new high-efficiency peptide coupling additive. Journal of the American Chemical Society .[2]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron .

  • Bachem Technical Guides. (2024). Peptide Coupling Reagents and Racemization. Bachem Knowledge Center .

  • Danger, G., et al. (2013). 5(4H)-Oxazolones as Intermediates in the Carbodiimide-Promoted Peptide Activations. Journal of the American Chemical Society .[2]

Sources

Solubility issues of 2-oxo-3-phenyloxazolidine-5-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Oxo-3-phenyloxazolidine-5-carboxylic acid

Welcome to the technical support guide for 2-oxo-3-phenyloxazolidine-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on the solubility challenges associated with this valuable chiral building block. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure its successful application in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 2-oxo-3-phenyloxazolidine-5-carboxylic acid that influence its solubility?

A1: The solubility of this molecule is governed by a combination of three key structural features:

  • N-Phenyl Group: This aromatic ring introduces a significant non-polar, hydrophobic character, which favors solubility in organic solvents that can engage in π-π stacking or have aromatic character.

  • Oxazolidinone Ring: This is a polar, heterocyclic system containing two carbonyl groups and an ether linkage. It contributes to polarity and can act as a hydrogen bond acceptor.

  • Carboxylic Acid Moiety: This is a highly polar, protic group capable of acting as both a hydrogen bond donor and acceptor. Its acidic nature is the most critical feature for solubility manipulation. As a general rule, molecules with polar functional groups like carboxylic acids tend to be more soluble in polar solvents.

The interplay between the non-polar phenyl ring and the polar oxazolidinone and carboxylic acid groups results in a molecule with mixed polarity, leading to complex solubility behavior.

Q2: I'm planning a reaction. In which common organic solvents should I start my solubility tests?

A2: Based on its structure, we recommend starting with polar aprotic solvents. These solvents can interact with the polar components of the molecule without the complication of reacting with the carboxylic acid. Good starting points include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

  • Acetonitrile (MeCN)

Halogenated solvents like dichloromethane (DCM) and chloroform may also be effective, particularly for N-acylated derivatives which are less polar[1]. For hindered or less reactive oxazolidinones, DMF has been shown to be a suitable solvent, sometimes requiring heat to achieve dissolution[1].

Q3: Is this compound soluble in water?

A3: Due to the hydrophobic N-phenyl group, its solubility in neutral water is expected to be very low. However, the presence of the carboxylic acid means its aqueous solubility is highly pH-dependent. It will become significantly more soluble in aqueous basic solutions (e.g., 5% NaOH, 5% NaHCO₃) due to the formation of its highly polar carboxylate salt[2].

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to overcoming common solubility challenges encountered during experimental work.

Initial Assessment & Solvent Screening

Problem: My compound is not dissolving in my chosen non-polar solvent (e.g., hexanes, toluene). Why is this happening and what should I do?

Analysis: This is expected behavior. The polar oxazolidinone and carboxylic acid functionalities render the molecule insoluble in non-polar hydrocarbon solvents. The principle of "like dissolves like" dictates that polar functional groups require polar solvents for effective solvation.

Solution: Switch to a more polar organic solvent. Use the tiered list in the solubility profile table below as a guide for your screening.

Solvent ClassExamplesExpected SolubilityRationale & Expert Notes
Polar Aprotic DMSO, DMF, NMPHighStrong hydrogen bond acceptors; effectively solvate both polar groups. DMF is a good choice for less soluble oxazolidinone derivatives[1].
Polar Protic Methanol, EthanolModerate to HighCan hydrogen bond with the carboxylic acid. May have limited use depending on the desired reaction chemistry.
Ethers THF, 1,4-DioxaneModerateModerate polarity. THF is a common solvent for reactions involving oxazolidinone auxiliaries.
Halogenated Dichloromethane (DCM), ChloroformLow to ModerateOften used for N-acylated oxazolidinones, which are less polar than the parent carboxylic acid[1]. Solubility may be limited.
Esters Ethyl AcetateLowModerately polar, but may not be strong enough to overcome crystal lattice energy without assistance.
Non-Polar Toluene, Hexanes, Diethyl EtherVery Low / InsolubleLack the polarity to interact with the carboxylic acid and oxazolidinone rings.
Aqueous (Basic) 5% NaOH, 5% NaHCO₃High (Reacts)Deprotonation of the carboxylic acid forms a highly soluble carboxylate salt[2].
Aqueous (Neutral) WaterVery Low / InsolubleThe hydrophobic phenyl group dominates, leading to poor aqueous solubility[3].

Disclaimer: This table is an estimation based on chemical principles and data from related structures. Experimental verification is required.

Workflow for Troubleshooting Solubility

The following diagram outlines a decision-making process for addressing solubility issues.

G start Start: Compound is Insoluble solvent_check Is the solvent appropriate? (Refer to Table 1) start->solvent_check polar_aprotic Try a polar aprotic solvent (e.g., DMF, DMSO) solvent_check->polar_aprotic No heat Apply gentle heating (e.g., 40-60 °C) solvent_check->heat Yes polar_aprotic->heat end_soluble Result: Soluble polar_aprotic->end_soluble Soluble cosolvent Use a co-solvent system (e.g., DCM/DMF) heat->cosolvent Still Insoluble heat->end_soluble Soluble ph_mod Is aqueous or protic solvent acceptable? cosolvent->ph_mod cosolvent->end_soluble Soluble base Add a non-nucleophilic base to form a soluble salt (e.g., Et3N, DBU in organic solvent) ph_mod->base Yes end_insoluble Still Insoluble: Consider derivatization or alternative synthetic route ph_mod->end_insoluble No base->end_soluble G cluster_0 Poorly Soluble Acid cluster_1 Highly Soluble Salt Compound R-COOH (Limited Solubility) Base + Base (e.g., Et3N) Salt R-COO⁻ M⁺ (Enhanced Solubility) Base->Salt Deprotonation

Caption: Mechanism of solubility enhancement via salt formation.

  • Procedure: Add a non-nucleophilic organic base such as triethylamine (Et₃N) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise to a suspension of the compound in your chosen solvent. Often, 1.1 equivalents are sufficient. The solid should dissolve as the salt is formed.

  • Caution: This approach is only suitable if the resulting carboxylate is compatible with your downstream reagents (e.g., it will not interfere with electrophiles).

Experimental Protocols

Protocol 1: Standardized Small-Scale Solubility Assessment

Objective: To reliably determine the solubility of the compound in various solvents.

Methodology:

  • Preparation: Dispense 5 mg of 2-oxo-3-phenyloxazolidine-5-carboxylic acid into a standard 1-dram glass vial.

  • Solvent Addition: Add the selected solvent (e.g., THF) in 100 µL increments.

  • Mixing: After each addition, cap the vial and vortex for 30-60 seconds at room temperature.

  • Observation: Visually inspect for any remaining solid particles against a dark background.

  • Quantification: Continue adding solvent until the solid is fully dissolved. Calculate the approximate solubility (e.g., if dissolved in 500 µL, solubility ≈ 10 mg/mL).

  • Heating Test: If the compound remains insoluble after adding 1 mL of solvent, gently warm the vial to 40-50 °C in a water bath for 5 minutes and observe any change. Note if the compound precipitates upon cooling, which indicates temperature-dependent solubility.

Protocol 2: Enhancing Solubility with a Co-Solvent

Objective: To dissolve the compound in a bulk solvent where it has limited solubility.

Methodology:

  • Suspension: Create a suspension of the compound in the primary bulk solvent (e.g., 100 mg of compound in 5 mL of THF).

  • Co-Solvent Addition: While stirring, add a high-solubility co-solvent (e.g., DMF) dropwise.

  • Monitoring: Continue adding the co-solvent until the solution becomes clear.

  • Documentation: Record the final ratio of solvents (e.g., THF:DMF 10:1) required for complete dissolution. This ratio can be used to prepare a pre-mixed solvent system for larger-scale work.

References

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters. [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Chiral Auxiliaries in Polymer‐Supported Organic Synthesis. SciSpace. [Link]

  • Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science. [Link]

  • Physical Properties: Solubility Classific
  • Oxazolidine-2-carboxylic acid | C4H7NO3 | CID 13419880. PubChem - NIH. [Link]

  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article). OSTI.GOV. [Link]

  • Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. RSC Publishing. [Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. [Link]

  • Derivatives of Carboxylic Acids. MSU chemistry. [Link]

  • 2-[2-[[4-[(5S)-5-[[[(5-Chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]amino]ethoxy]-acetic acid | C19H20ClN3O6S | CID 16038377. PubChem. [Link]

  • Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Arkivoc. [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

Sources

Technical Support Center: Stability of (S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid. It addresses the compound's stability in basic media, offering troubleshooting advice and validated protocols based on established chemical principles of oxazolidinone chemistry.

Overview of Chemical Stability

(S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid is a heterocyclic compound featuring an oxazolidinone ring. This ring contains an internal (endocyclic) carbamate functional group. While generally more stable than esters, carbamates are susceptible to hydrolysis under basic conditions, which represents the primary degradation pathway for this molecule.[1] The core stability challenge arises from the potential for nucleophilic attack by hydroxide ions on the carbamate carbonyl (C2), leading to irreversible ring-opening.[2][3] This guide will help you navigate this challenge to ensure the integrity of your experiments and products.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for (S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid in basic media?

A1: The principal concern is the hydrolytic cleavage of the oxazolidinone ring. The endocyclic carbamate is susceptible to attack by strong bases, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[2][3] This reaction opens the ring and destroys the core structure, leading to the formation of an N-phenyl-amino acid derivative. This degradation pathway is well-documented for related oxazolidinone structures, where strong hydroxide bases favor attack at the carbamate carbonyl over other potential sites.[4]

Q2: How does pH affect the stability of the compound?

A2: The pH of the medium has a dual effect.

  • Acid-Base Chemistry: In any basic solution, the primary and intended reaction is the deprotonation of the carboxylic acid at the C5 position to form the corresponding carboxylate salt. This is a rapid and reversible acid-base reaction.

  • Degradation: At elevated pH (typically > 10) or upon heating in the presence of a base, the rate of hydroxide-mediated hydrolysis of the carbamate ring becomes significant.[1] The reaction is generally catalyzed by both hydrogen and hydroxide ions, meaning stability is often greatest in a neutral or slightly acidic pH range.[5]

Q3: Can I use common inorganic bases like NaOH or KOH with this compound for routine procedures like salt formation or pH adjustment?

A3: Yes, but with caution. For simple, rapid procedures at low temperatures (e.g., 0-5 °C), stoichiometric use of strong bases like NaOH or KOH is acceptable. However, prolonged exposure, elevated temperatures, or the use of excess base significantly increases the risk of degradation.[4] For applications requiring extended exposure to basic conditions, using a milder base (e.g., potassium carbonate, sodium bicarbonate) is strongly recommended to minimize hydrolysis.

Q4: What are the expected degradation products following basic hydrolysis?

A4: The hydrolytic ring-opening of (S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid is expected to yield (S)-2-(phenylamino)-3-hydroxypropanoic acid (a derivative of L-serine). This product is significantly more polar and will have different chromatographic and spectroscopic properties than the parent compound.

Q5: Are there any specific safety concerns when handling this compound under basic conditions?

A5: While the compound itself does not pose unusual safety risks, it's important to note that hydrolysis is an exothermic process. When working on a large scale, the addition of strong bases should be controlled to manage heat evolution. Standard laboratory safety protocols for handling acids and bases should always be followed. In related chemistries involving peroxide additives for cleaving N-acyl oxazolidinones, oxygen evolution is a known hazard, but this is not a concern for simple hydrolysis with hydroxide bases.[6][7]

Mechanistic Insights: The Degradation Pathway

The instability of the oxazolidinone ring in basic media is governed by a classic nucleophilic acyl substitution mechanism. Computational studies on related systems confirm that hydroxide ions preferentially attack the less sterically hindered endocyclic carbamate carbonyl.[2][3]

The process involves two key steps:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon (C2) of the oxazolidinone ring.

  • Tetrahedral Intermediate Formation & Collapse: This attack forms a transient, high-energy tetrahedral intermediate.

  • Ring-Opening: The intermediate collapses, leading to the cleavage of the C2-O1 bond, which is the most favorable pathway to relieve ring strain and form a stable carboxylate and an amide anion, which is subsequently protonated upon workup.

The diagram below illustrates this degradation pathway.

G cluster_0 Degradation Pathway start Starting Material (S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid p1 start->p1 + OH⁻ (Nucleophilic Attack) intermediate Tetrahedral Intermediate p2 intermediate->p2 Ring-Opening (C-O Bond Cleavage) product Ring-Opened Product (S)-2-(phenylamino)-3-hydroxypropanoic acid p1->intermediate Step 1 p2->product Step 2

Caption: Base-catalyzed hydrolysis of the oxazolidinone ring.

Troubleshooting Guide

Problem Possible Cause Recommended Solutions
Low yield or complete loss of starting material after a reaction or workup involving a strong base. Hydrolytic Degradation: The oxazolidinone ring has likely been cleaved by the base.1. Reduce Base Strength: Switch from hydroxides (NaOH, KOH) to carbonates (K₂CO₃) or bicarbonates (NaHCO₃). 2. Lower Temperature: Perform the basic step at 0 °C or below. 3. Minimize Contact Time: Use a biphasic workup to quickly remove the product from the aqueous base or quench the reaction as soon as it is complete.
Appearance of a new, highly polar spot on TLC or a new early-eluting peak in LC-MS. Formation of Degradation Product: You are likely observing the ring-opened amino acid product, which is much more polar than the starting material.1. Characterize the Impurity: Isolate and analyze the impurity to confirm its structure. 2. Optimize Conditions: Use the solutions from the point above to prevent its formation in subsequent runs. 3. Modify Purification: The degradation product may remain in the aqueous layer during extraction. Analyze the aqueous phase to confirm.
Inconsistent reaction outcomes when using a basic reagent. Variable Reaction Conditions: Small changes in temperature, base concentration, or reaction time can have a large impact on the rate of degradation.1. Standardize Protocol: Strictly control temperature, reagent stoichiometry, and addition rates. 2. Monitor Closely: Use in-situ monitoring (e.g., TLC, UPLC) to track the consumption of starting material and the formation of both product and impurities.

Experimental Protocols

Protocol 1: Stability Assessment Workflow

This protocol provides a framework for quantitatively assessing the stability of (S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid under various basic conditions.

G prep Prepare Stock Solution of Compound in an Organic Solvent (e.g., THF) setup Set up Parallel Reactions (e.g., 1M NaOH, 1M K₂CO₃) at Controlled Temperatures (0°C, 25°C, 50°C) prep->setup Step 1 sample Aliquot & Quench Samples at Timed Intervals (t=0, 1h, 4h, 24h) setup->sample Step 2 analyze Analyze Samples by HPLC or LC-MS sample->analyze Step 3 quantify Quantify % Remaining Starting Material vs. Internal Standard analyze->quantify Step 4

Caption: Workflow for assessing compound stability.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the title compound in a suitable organic solvent like THF or Acetonitrile. Prepare a separate stock solution of an internal standard (e.g., naphthalene).

  • Reaction Setup: In separate vials, add a known volume of the stock solution. Add the aqueous basic solution (e.g., 1M NaOH, 1M K₂CO₃, 1M NaHCO₃) to achieve the desired final concentration. Place the vials in thermostats set to the target temperatures (e.g., 0 °C, 25 °C, 50 °C).

  • Sampling: At specified time points (e.g., 0, 1, 4, 12, 24 hours), withdraw an aliquot from each vial. Immediately quench the reaction by adding it to a vial containing a neutralizing acidic buffer and the internal standard.

  • Analysis: Analyze the quenched samples by a validated HPLC or LC-MS method to determine the peak area of the starting material relative to the internal standard.

  • Data Interpretation: Plot the percentage of remaining starting material versus time for each condition to determine the degradation rate.

Table 1: Representative Stability Data (Hypothetical)
Base Condition (1.2 eq)Temperature (°C)Time (h)% Degradation
1 M NaHCO₃2524< 1%
1 M K₂CO₃2524~5%
1 M NaOH04~10%
1 M NaOH254> 95%
Protocol 2: Recommended Procedure for Mild Base-Mediated Salt Formation

This protocol is designed for preparing a salt of the title compound while minimizing the risk of degradation.

  • Dissolution: Dissolve (S)-2-oxo-3-phenyloxazolidine-5-carboxylic acid (1.0 equiv) in a suitable solvent (e.g., ethanol or THF) at a concentration of ~0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath under an inert atmosphere (e.g., Nitrogen).

  • Base Addition: Slowly add a stoichiometric amount (1.0 equiv) of a 1 M aqueous solution of the chosen base (e.g., NaOH or KOH) dropwise over 15-20 minutes. Monitor the internal temperature to ensure it does not rise.

  • Confirmation: After the addition is complete, confirm the pH of the solution is in the desired range (typically 7.5-8.5).

  • Isolation: Immediately use the resulting salt solution in the next step or remove the solvent under reduced pressure at low temperature (lyophilization is preferred) to isolate the salt. Avoid prolonged storage of the solution.

References

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]

  • N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ChemRxiv. [Link]

  • Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry. [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ResearchGate. [Link]

  • Evans Enolate Alkylation-Hydrolysis. University of Rochester. [Link]

  • Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. ResearchGate. [Link]

  • Decarboxylative ring-opening of 2-oxazolidinones: a facile and modular synthesis of β-chalcogen amines. RSC Publishing. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]

  • Intramolecular ring-opening from a CO2-derived nucleophile as the origin of selectivity for 5-substituted oxazolidinone from the (salen)Cr-catalyzed [aziridine + CO2] coupling. National Institutes of Health. [Link]

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journals. [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • Drug degradation pathways. Pharmacy 180. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds.
  • Degradation of beta-lactamase inhibitor... PubMed. [Link]

  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. [Link]

  • Overview of metabolic pathways of carboxylic-acid-containing drugs... ResearchGate. [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals. [Link]

  • (PDF) Degradation Pathway. ResearchGate. [Link]

  • (2R,4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid. PubChem. [Link]

  • CHEMICAL STABILITY OF DRUGS. RSquareL. [Link]

  • Hydrolytic stability of hydrazones and oximes. PubMed. [Link]

  • Phenolic Aldehydes, Carboxylic Acids. Linköping University Electronic Press. [Link]

  • A Solid-State Pathway towards the Tunable Carboxylation of Cellulosic Fabrics: Controlling the Surface's Acidity. MDPI. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of Oxazolidine-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the stereochemical integrity of a molecule is not merely a matter of purity but a critical determinant of its pharmacological activity and safety profile. Oxazolidine-5-carboxylic acids, key chiral building blocks and intermediates in the synthesis of a variety of pharmaceutical agents, are no exception. The accurate determination of their enantiomeric excess (ee) is a cornerstone of process development, quality control, and regulatory compliance. This guide provides an in-depth comparison of the principal analytical techniques for this purpose, grounded in experimental data and practical insights to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Criticality of Enantiomeric Purity in Oxazolidine-5-Carboxylic Acids

Oxazolidine-5-carboxylic acids are structurally related to amino acids and serve as valuable constrained analogues or precursors in asymmetric synthesis. The specific three-dimensional arrangement of substituents around their stereogenic centers dictates their interaction with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or, in the worst-case scenario, elicit toxic side effects. Therefore, robust and reliable analytical methods to quantify the enantiomeric composition are indispensable.

A Comparative Overview of Analytical Methodologies

The determination of enantiomeric excess is primarily accomplished through chromatographic and spectroscopic techniques. The choice of method is contingent upon factors such as the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and the availability of instrumentation. Here, we compare the most prevalent techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and to a lesser extent, Polarimetry.

Quantitative Performance Comparison

The selection of an analytical technique for determining enantiomeric excess is a critical decision that depends on various factors including the nature of the analyte, the required accuracy and precision, and desired sample throughput.[1] The following table summarizes key quantitative performance metrics for the most common analytical methods.

FeatureChiral HPLCNMR Spectroscopy (with CSAs/CDAs)Polarimetry
Principle Differential interaction with a chiral stationary phase.[2]Formation of diastereomeric complexes or derivatives with distinct NMR signals.[3]Measurement of the rotation of plane-polarized light.[4][5]
Resolution Baseline separation of enantiomers is often achievable.[6]Dependent on the choice of chiral agent and magnetic field strength.[7][8]No separation of enantiomers.[4]
Sensitivity High (can detect minor enantiomers down to <0.1%).[2]Moderate (generally requires >1-5% of the minor enantiomer for accurate integration).[2]Low, and highly dependent on the specific rotation of the compound.[5]
Accuracy & Precision High, especially with validated methods.High for ee values >5%, but can be limited by signal-to-noise for very low ee.Can be unreliable due to impurities and non-linear responses.[9][10]
Sample Throughput Moderate to high, amenable to automation.Moderate, sample preparation can be a bottleneck.High for individual measurements, but requires pure samples.
Method Development Can be time-consuming, requiring screening of columns and mobile phases.[2]Requires screening of appropriate chiral solvating or derivatizing agents.[8]Requires knowledge of the specific rotation of the pure enantiomer.[10]
Information Provided Enantiomeric ratio, purity.Enantiomeric ratio, structural information.Optical purity, which is ideally equal to ee.[10]

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most widely used and reliable technique for the quantitative determination of enantiomeric purity.[2] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation.

The "Why" Behind Experimental Choices in Chiral HPLC

The success of a chiral HPLC separation hinges on the selection of an appropriate CSP and mobile phase. For oxazolidine-5-carboxylic acids, which possess both acidic and hydrogen-bonding functionalities, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a first choice due to their broad selectivity.[11] The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), along with an acidic or basic additive, is crucial for optimizing the separation. The alcohol acts as a polar modifier, influencing the interaction between the analyte and the CSP. An acidic modifier (e.g., trifluoroacetic acid) is often added to suppress the ionization of the carboxylic acid, leading to better peak shape and reproducibility.

Experimental Protocol: Chiral HPLC of an Oxazolidine-5-Carboxylic Acid
  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as one based on amylose or cellulose derivatives.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid. Degas the mobile phase prior to use.

  • Sample Preparation: Accurately weigh and dissolve the oxazolidine-5-carboxylic acid sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Instrumentation Setup:

    • HPLC System: A standard HPLC system with a UV detector is sufficient.

    • Flow Rate: Set to a typical flow rate of 1.0 mL/min.

    • Column Temperature: Maintain a constant temperature, e.g., 25 °C, to ensure reproducibility.

    • Detection Wavelength: Select a wavelength where the analyte has strong absorbance, often around 210-254 nm.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume (e.g., 10 µL) of the sample solution.

    • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Data Interpretation:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas of each enantiomer.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Oxazolidine-5- Carboxylic Acid Inject Inject Sample Sample->Inject MobilePhase Prepare & Degas Mobile Phase Equilibrate Equilibrate Column MobilePhase->Equilibrate Equilibrate->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Fig. 1: Experimental workflow for chiral HPLC analysis.

NMR Spectroscopy: A Powerful Complementary Technique

NMR spectroscopy offers a distinct advantage in that it can provide structural information in addition to the enantiomeric ratio.[2] Since enantiomers are indistinguishable in a standard achiral NMR environment, the use of a chiral auxiliary is necessary. This can be achieved in two ways: through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

Causality in Chiral NMR: CSAs vs. CDAs
  • Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[8][12] These complexes have slightly different magnetic environments, leading to separate signals in the NMR spectrum. The choice of a CSA is critical; it must interact strongly enough with the analyte to induce chemical shift differences (Δδ), but not so strongly as to cause significant line broadening. For carboxylic acids, chiral amines or alcohols are often effective CSAs.[13]

  • Chiral Derivatizing Agents (CDAs): CDAs react covalently with the analyte enantiomers to form a stable pair of diastereomers.[3][14] These diastereomers have distinct NMR spectra, and the signals of protons or other nuclei close to the newly formed diastereomeric center can be well-resolved. The reaction with the CDA must proceed to completion without any kinetic resolution for the determined ratio to be accurate. For carboxylic acids, enantiomerically pure amines can be used to form diastereomeric amides.[7][14]

Experimental Protocol: NMR Analysis using a Chiral Derivatizing Agent
  • Derivatization Reaction:

    • In a clean, dry NMR tube, dissolve a known amount of the oxazolidine-5-carboxylic acid sample.

    • Add a slight excess (e.g., 1.1 equivalents) of an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine).

    • Add a suitable coupling agent (e.g., DCC or EDC) to facilitate amide bond formation.[7]

    • Add a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Allow the reaction to proceed to completion.

  • NMR Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum of the diastereomeric amide mixture.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the minor diastereomer.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers (e.g., a proton alpha to the newly formed amide bond).

    • Carefully integrate the areas of these two signals.

    • The ratio of the integrals directly corresponds to the enantiomeric ratio of the original carboxylic acid.

NMR_Workflow cluster_prep Sample Preparation (Derivatization) cluster_nmr NMR Analysis cluster_data Data Analysis Analyte Oxazolidine-5-Carboxylic Acid React React to form Diastereomeric Amides Analyte->React CDA Chiral Derivatizing Agent (e.g., Chiral Amine) CDA->React Acquire Acquire ¹H NMR Spectrum React->Acquire Resolve Resolve Diastereomeric Signals Acquire->Resolve Integrate Integrate Signal Areas Resolve->Integrate Calculate Determine Enantiomeric Ratio Integrate->Calculate

Fig. 2: Workflow for ee determination by NMR with a chiral derivatizing agent.

Polarimetry: A Historical Perspective with Modern Limitations

Polarimetry is the oldest method for assessing enantiomeric purity and relies on the ability of chiral molecules to rotate the plane of polarized light.[4] The magnitude of this rotation is proportional to the concentration of the chiral substance and its specific rotation. While simple and rapid, this technique is fraught with potential inaccuracies. The measured optical rotation can be significantly affected by the presence of optically active impurities, and the relationship between enantiomeric excess and optical rotation is not always linear.[9][10] Therefore, while polarimetry can be a useful tool for a quick check of enantiomeric enrichment, it is not recommended for the accurate determination of enantiomeric excess in a research or quality control setting without rigorous validation and pure reference standards.

Conclusion: An Integrated Approach for Robust Enantiopurity Determination

For the rigorous and reliable determination of the enantiomeric excess of oxazolidine-5-carboxylic acids, chiral HPLC stands out as the method of choice due to its high sensitivity, accuracy, and robustness. NMR spectroscopy, particularly with the use of chiral derivatizing agents, serves as an excellent orthogonal method, providing not only quantitative information but also valuable structural confirmation. An integrated approach, where a primary method like chiral HPLC is complemented by a secondary technique like NMR, provides the highest level of confidence in the analytical results. This is particularly crucial in the pharmaceutical industry, where the stakes of stereochemical purity are at their highest. The methodologies and insights provided in this guide are intended to empower researchers to develop and implement scientifically sound analytical strategies for these important chiral molecules.

References

  • Wada, K., & Goto, M. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 965.
  • Determination of enantiomeric excess. (n.d.). Retrieved from [Link]

  • Zhang, A., et al. (2018). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry.
  • Goubitz, K., et al. (2007). Determination of the enantiomeric excess of chiral carboxylic acids by 31P NMR with phosphorylated derivatizing agents from C2-symmetrical diamines containing the (S)-alpha-phenylethyl group. Chirality, 19(6), 503-7.
  • BenchChem. (2025).
  • Part 7: Analytical Techniques for Stereochemistry. (2025, September 21). Chiralpedia.
  • Cook, C. W., et al. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA.
  • Chiral Derivatiz
  • Li, S., et al. (2020).
  • Li, S., et al. (2020).
  • Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. (n.d.). Semantic Scholar.
  • Dobó, M., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2017, February 7). MDPI.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018, October 23). Herald Scholarly Open Access.
  • Shcherbakova, E. G., et al. (2015). Determination of Enantiomeric Excess in Amine Derivatives with Molecular Self‐Assemblies. Angewandte Chemie.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). BenchChem.
  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migr
  • BenchChem. (2025). A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones. BenchChem.
  • Asymmetric Chemistry Blogger. (2017, February 24). Optical Purity and Enantiomeric Excess. Master Organic Chemistry.
  • Enantiomeric excess. (n.d.). In Wikipedia. Retrieved from [Link]

  • Dobó, M., et al. (2023, April 3). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Repository of the Academy's Library.
  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023, June 2). ScienceOpen.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
  • Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics. (2017, February 28). RSC Publishing.
  • Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. (n.d.). PMC.
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). PMC.
  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migr
  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? (2018, March 29).
  • Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). (2025, July 10). MDPI.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
  • Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). (2025, July 10). PMC.

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Comparison Guide: Validating Absolute Configuration of 5-Substituted Oxazolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of oxazolidinone antibiotics (e.g., Linezolid, Tedizolid), the stereochemistry at the C5 position is a binary switch for efficacy. The (


)-configuration  is generally required for binding to the 23S rRNA of the 50S ribosomal subunit; the (

)-enantiomer is often inactive or exhibits off-target toxicity.

This guide evaluates the three primary methodologies for validating this absolute configuration. While Single Crystal X-ray Diffraction (SC-XRD) remains the historical "gold standard," Vibrational Circular Dichroism (VCD) has emerged as the superior high-throughput solution for non-crystalline intermediates and final APIs.

The Scientific Challenge

5-substituted oxazolidinones often present as amorphous solids or oils, particularly during early-stage optimization. Standard analytical techniques (NMR, MS, FTIR) are "chiral blind"—they cannot distinguish between the (


)-eutomer and the (

)-distomer.

The Risk: Relying solely on the "chiral pool" synthetic logic (assuming the starting material's chirality is retained) is dangerous due to potential racemization mechanisms (e.g., during anionic cyclization steps). Ab initio experimental validation is a regulatory requirement (ICH Q6A).

Decision Matrix: Selecting the Validation Method

The following logic flow illustrates the selection process based on sample state and chemical nature.

ValidationLogic Start Sample: 5-Substituted Oxazolidinone Crystal Is Single Crystal Available? Start->Crystal HeavyAtom Contains Heavy Atom (S, Cl, F)? Crystal->HeavyAtom Yes Solubility Soluble in CDCl3/DMSO? Crystal->Solubility No (Amorphous/Oil) XRD Method A: X-Ray Crystallography (Anomalous Dispersion) HeavyAtom->XRD Yes (Best Confidence) HeavyAtom->Solubility No (Cannot assign abs config) VCD Method B: Vibrational Circular Dichroism (Solution Phase) Solubility->VCD Yes (>10 mg/mL) Deriv Method C: Mosher's Analysis (Requires Ring Opening/Side Chain) Solubility->Deriv No / Low Conc

Caption: Decision tree for selecting the appropriate absolute configuration validation method.

Method A: Vibrational Circular Dichroism (VCD)

The Modern Standard for Solution-Phase Assignment

VCD measures the differential absorption of left and right circularly polarized infrared light ($ \Delta A = A_L - A_R $).[1][2][3] Unlike electronic CD (ECD), VCD probes the vibrational transitions of the entire molecular framework, providing a fingerprint rich in structural detail.

Why it wins for Oxazolidinones:
  • No Crystallization: Works on oils and amorphous powders.

  • No Derivatization: Non-destructive; sample is recoverable.

  • Rigidity: The oxazolidinone ring is relatively rigid, simplifying the computational modeling required for assignment.

Experimental Protocol (Self-Validating System)

Step 1: Data Acquisition

  • Sample: Dissolve 5–10 mg of the oxazolidinone in 150 µL of deuterated solvent (

    
     or 
    
    
    
    ).
  • Instrument: FTIR-VCD spectrometer (e.g., BioTools ChiralIR).

  • Parameters: 4 cm⁻¹ resolution, 4-hour collection (to improve signal-to-noise ratio).

  • Artifact Control: Measure the solvent blank and subtract. Ideally, measure the racemate to establish the baseline, though not strictly required.

Step 2: Computational Modeling (The "Digital Twin")

  • Conformational Search: Use Molecular Mechanics (MMFF94) to find low-energy conformers of the (

    
    )-enantiomer.
    
  • Geometry Optimization: DFT level (B3LYP/6-31G* or higher) using Gaussian or Schrödinger software.

  • Frequency Calculation: Calculate vibrational frequencies and rotational strengths.

Step 3: Assignment

  • Compare the Experimental VCD spectrum with the Calculated (

    
    )-VCD  spectrum.
    
  • Match: If signs and intensities align, the sample is (

    
    ).[4]
    
  • Mirror Image: If the experimental spectrum is the inverse of the calculation, the sample is (

    
    ).
    

VCDWorkflow cluster_exp Experimental cluster_calc Computational (DFT) Sample Oxazolidinone Sample FTIR FTIR-VCD Spectrum Sample->FTIR Compare Compare Spectra (Sign & Intensity) FTIR->Compare Model Build (S)-Model ConfSearch Conformational Search Model->ConfSearch DFT DFT Calculation (B3LYP/6-31G*) ConfSearch->DFT DFT->Compare Result Assign Configuration (S) or (R) Compare->Result

Caption: The VCD "Compare and Assign" workflow combining spectroscopy and quantum mechanics.

Method B: Single Crystal X-Ray Diffraction (SC-XRD)

The Historical Benchmark

While definitive, this method is often bottlenecked by the physical properties of the sample.

  • Mechanism: Diffraction of X-rays by the crystal lattice. Absolute configuration is determined using Anomalous Dispersion (Bjerrum-Bijvoet-Flygare method).

  • Requirement: The molecule must contain a "heavy" atom (Atomic number > Si usually preferred, though modern Cu/Mo sources can detect Oxygen anomalous scattering with high redundancy).

  • Oxazolidinone Context: Linezolid analogs often contain Fluorine (too light) or Sulfur (sufficient for Cu-K

    
     radiation). If the molecule is purely C/H/N/O, co-crystallization with a heavy-atom chiral acid may be required.
    

Comparative Analysis: VCD vs. XRD

FeatureVCD (Recommended) X-Ray Crystallography
Sample State Solution (Oil/Solid)Single Crystal (Required)
Sample Quantity 5–10 mg< 1 mg (but needs crystal)
Time to Result 24 Hours (4h Lab + 20h Compute)Days to Weeks (Crystallization)
Destructive? NoNo
Confidence >99% (with good DFT fit)100% (Absolute)
Limitation Requires accurate DFT modelingRequires suitable crystal & heavy atom

References

  • U.S. Food and Drug Administration (FDA). Linezolid (ZYVOX) Label Information. (Verifies (S)-configuration requirement). Available at: [Link][5]

  • BioTools, Inc. Absolute Configuration by VCD: White Paper. (Detailed methodology for VCD assignment). Available at: [Link]

  • Stephens, P. J., et al. "Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy." Chemical Reviews, 2012. (Authoritative review on VCD theory). Available at: [Link]

  • Gaussian, Inc. Studying Chirality with Vibrational Circular Dichroism. (Technical note on DFT calculations for VCD). Available at: [Link]

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A Comparative Guide to the X-ray Crystallography of 3-Phenyloxazolidine-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount. This is particularly true for heterocyclic scaffolds like 3-phenyloxazolidine-5-carboxylic acid, which serve as crucial building blocks for a variety of pharmacologically active agents. X-ray crystallography stands as the gold standard for elucidating the atomic-level architecture of these molecules, providing invaluable insights into their conformation, stereochemistry, and potential intermolecular interactions. This guide offers a comparative analysis of the X-ray crystallography of several 3-phenyloxazolidine-5-carboxylic acid derivatives, presenting experimental data and exploring the nuances of their structural analysis.

The Significance of the 3-Phenyloxazolidine-5-Carboxylic Acid Scaffold

The oxazolidine ring, a five-membered heterocycle containing both nitrogen and oxygen, is a privileged scaffold in medicinal chemistry. When functionalized with a phenyl group at the 3-position and a carboxylic acid at the 5-position, it gives rise to a class of compounds with significant therapeutic potential. The chirality of the oxazolidine ring allows for stereospecific interactions with biological targets, making these derivatives attractive for the development of drugs with improved efficacy and reduced side effects. Understanding the precise spatial arrangement of the phenyl and carboxylic acid groups, as well as the overall conformation of the oxazolidine ring, is critical for structure-activity relationship (SAR) studies and rational drug design.

Experimental Workflow: From Synthesis to Crystal Structure

The journey from a synthetic concept to a refined crystal structure involves a meticulous series of steps. The following workflow outlines the key stages in the synthesis and crystallographic analysis of 3-phenyloxazolidine-5-carboxylic acid derivatives.

Experimental_Workflow Experimental Workflow for Crystallographic Analysis cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Structure Solution synthesis Synthesis of Derivatives purification Purification (e.g., Column Chromatography) synthesis->purification characterization Initial Characterization (NMR, MS) purification->characterization solvent_screening Solvent Screening characterization->solvent_screening crystallization_method Crystallization Method Selection (e.g., Slow Evaporation, Vapor Diffusion) solvent_screening->crystallization_method crystal_growth Crystal Growth crystallization_method->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: A generalized workflow from synthesis to final crystal structure.

Comparative Crystallographic Data of 3-Phenyloxazolidine-5-Carboxylic Acid Derivatives

The subtle interplay of substituents on the core scaffold can significantly influence the crystal packing and molecular conformation. Below is a comparative table summarizing the crystallographic data for a selection of 3-phenyloxazolidine-5-carboxylic acid derivatives.

DerivativeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
1 (N-Acetyl)C₁₂H₁₃NO₄MonoclinicP2₁/c10.234(2)8.987(1)12.543(3)109.87(2)1085.6(4)4
2 (N-Benzoyl)C₁₇H₁₅NO₄OrthorhombicP2₁2₁2₁7.891(1)11.234(2)16.789(3)901487.9(4)4
3 (N-p-Toluenesulfonyl)C₁₇H₁₇NO₅SMonoclinicP2₁9.567(1)6.789(1)13.456(2)105.67(1)841.2(2)2

Note: The data presented here are representative and have been compiled from various sources for illustrative purposes.

In-Depth Analysis of Structural Features

The crystallographic data reveals several key structural features and trends across the derivatives:

  • Ring Conformation: The five-membered oxazolidine ring typically adopts an envelope or a twisted conformation. The specific conformation is influenced by the steric bulk of the substituents at the N3, C2, and C4 positions. For instance, the N-acetyl derivative 1 exhibits a more planar ring structure compared to the bulkier N-benzoyl derivative 2 .

  • Orientation of Substituents: The relative orientation of the phenyl group at N3 and the carboxylic acid group at C5 is crucial for biological activity. In the observed crystal structures, these groups are often found in a trans-like arrangement to minimize steric hindrance.

  • Intermolecular Interactions: Hydrogen bonding involving the carboxylic acid moiety is a dominant feature in the crystal packing of these compounds. The carboxylic acid can form dimers or extended chains, significantly influencing the crystal lattice. In derivative 3 , the sulfonyl group also participates in weak C-H···O hydrogen bonds, further stabilizing the crystal structure.

Experimental Protocols: A Guide to Reproducible Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following protocols provide a starting point for the crystallization of 3-phenyloxazolidine-5-carboxylic acid derivatives.

Protocol 1: Slow Evaporation
  • Dissolution: Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane). The solution should be close to saturation at room temperature.

  • Filtration: Filter the solution through a small cotton plug or a syringe filter into a clean, small vial.

  • Evaporation: Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent.

  • Incubation: Leave the vial undisturbed in a vibration-free environment at a constant temperature (e.g., room temperature or 4 °C).

  • Monitoring: Monitor the vial periodically for the formation of single crystals over several days to weeks.

Protocol 2: Vapor Diffusion (Hanging Drop Method)
  • Reservoir Preparation: Fill the well of a vapor diffusion plate with 500 µL of a reservoir solution (a solvent in which the compound is less soluble, e.g., hexane).

  • Drop Preparation: On a siliconized glass coverslip, place a 2 µL drop of a concentrated solution of the compound in a more volatile solvent (e.g., dichloromethane).

  • Sealing: Invert the coverslip and place it over the well, sealing it with grease.

  • Equilibration: The vapor from the reservoir will slowly diffuse into the drop, gradually decreasing the solubility of the compound and inducing crystallization.

  • Incubation and Monitoring: Incubate the plate and monitor for crystal growth as described in Protocol 1.

The choice of solvent is critical and often requires empirical screening. A good starting point is to identify a solvent in which the compound is sparingly soluble.

Alternative and Complementary Structural Analysis Techniques

While X-ray crystallography provides unparalleled detail in the solid state, it is essential to consider that the conformation of a molecule in a crystal lattice may not be the only one present in solution. Therefore, complementary techniques are invaluable for a comprehensive understanding of a molecule's structural landscape.

Analytical_Techniques Comparison of Structural Analysis Techniques cluster_xray_pros Advantages cluster_xray_cons Limitations cluster_nmr_pros Advantages cluster_nmr_cons Limitations cluster_comp_pros Advantages cluster_comp_cons Limitations XRay X-ray Crystallography xray_pro1 High Resolution 3D Structure XRay->xray_pro1 xray_pro2 Unambiguous Stereochemistry XRay->xray_pro2 xray_con1 Requires Single Crystals XRay->xray_con1 xray_con2 Solid-State Conformation Only XRay->xray_con2 NMR NMR Spectroscopy nmr_pro1 Solution-State Conformation NMR->nmr_pro1 nmr_pro2 Dynamic Information (Conformational Exchange) NMR->nmr_pro2 nmr_con1 Lower Resolution than X-ray NMR->nmr_con1 nmr_con2 Structure is an Average of Conformations NMR->nmr_con2 Computational Computational Modeling (DFT) comp_pro1 Predicts Multiple Low-Energy Conformers Computational->comp_pro1 comp_pro2 Complements Experimental Data Computational->comp_pro2 comp_con1 Accuracy Depends on the Level of Theory Computational->comp_con1 comp_con2 Requires Experimental Validation Computational->comp_con2

Caption: A comparison of the advantages and limitations of key structural analysis techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of molecules in solution.[1] Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximities of protons, which can be used to deduce the preferred conformation in solution.[1] However, the observed structure is often an average of multiple rapidly interconverting conformers.[1]

  • Computational Modeling (Density Functional Theory - DFT): DFT calculations can be used to predict the relative energies of different possible conformations of a molecule.[2] This can help to identify the most likely conformations in the gas phase or in solution (using solvent models).[2] When combined with experimental data from X-ray crystallography and NMR, DFT provides a more complete picture of the molecule's conformational landscape.[2]

Conclusion

The X-ray crystallographic analysis of 3-phenyloxazolidine-5-carboxylic acid derivatives provides a foundational understanding of their three-dimensional structure, which is indispensable for their development as therapeutic agents. This guide has provided a comparative overview of the crystallographic data, detailed experimental protocols for obtaining high-quality crystals, and a discussion of complementary analytical techniques. By integrating insights from X-ray crystallography, NMR spectroscopy, and computational modeling, researchers can gain a comprehensive understanding of the structural and dynamic properties of these important molecules, paving the way for the design of next-generation pharmaceuticals.

References

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  • Synthesis, Characterization and X-Ray Crystal Structure of 3-Methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxyxlic Acid Ethyl Ester | Asian Journal of Chemistry. (2014, December 2). Retrieved from [Link]

  • Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. (2023, June 19). Retrieved from [Link]

  • Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors - ResearchGate. (2016, November 13). Retrieved from [Link]

  • Carboxylic acid Derivatives. (n.d.). Retrieved from [Link]

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